molecular formula C10H12O4 B12305110 2,6-Dihydroxy-3-methyl4-methoxyacetophenone

2,6-Dihydroxy-3-methyl4-methoxyacetophenone

Cat. No.: B12305110
M. Wt: 196.20 g/mol
InChI Key: LWIPTFGZKUVFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)ethanone is a naturally occurring acetophenone derivative of significant interest in medicinal chemistry and phytochemical research. This compound belongs to a class of phenolic compounds found in various plant families, particularly within the Rutaceae family, such as the genus Melicope . As a functionalized acetophenone, it serves as a valuable synthon in multicomponent reactions for the synthesis of more complex molecules for supramolecular and medicinal chemistry applications . In research settings, this compound is primarily investigated for its potential biological activities, which are characteristic of acetophenone derivatives. These activities include antimicrobial effects against a range of pathogenic bacteria and fungi, as well as antiviral properties . The methoxy (OCH₃) group present in its structure is a key pharmacophore frequently observed in approved drugs and bioactive natural products. This group can influence ligand-protein binding through a combination of hydrophobic interactions from its methyl moiety and potential hydrogen bonding from the oxygen atom, thereby modulating the compound's bioactivity and metabolic properties . The specific positioning of the hydroxy and methoxy substituents on the phenyl ring makes it a key scaffold for studying structure-activity relationships in the development of novel therapeutic agents. This product is supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)ethanone

InChI

InChI=1S/C10H12O4/c1-5-8(14-3)4-7(12)9(6(2)11)10(5)13/h4,12-13H,1-3H3

InChI Key

LWIPTFGZKUVFKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1O)C(=O)C)O)OC

Origin of Product

United States

Foundational & Exploratory

Unveiling the Natural Origins of 2,6-Dihydroxy-4-methoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the natural sources, isolation protocols, and biosynthetic origins of 2,6-Dihydroxy-4-methoxyacetophenone, a noteworthy phytoalexin.

Introduction

This technical guide provides an in-depth overview of the natural sources of the phenolic compound 2,6-Dihydroxy-4-methoxyacetophenone. It is important to note that extensive research indicates the naturally occurring compound is 2,6-Dihydroxy-4-methoxyacetophenone, and not the 3-methyl substituted variant, 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone, for which no natural sources have been identified in the scientific literature. This document will, therefore, focus on the former, a known phytoalexin with documented antifungal properties.[1]

This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It consolidates the available scientific knowledge on the botanical origins of this compound, provides a detailed, generalized experimental protocol for its extraction and isolation, and explores its biosynthetic pathway. All quantitative data are presented in a structured table, and key experimental and logical workflows are visualized using diagrams in the DOT language.

Natural Sources of 2,6-Dihydroxy-4-methoxyacetophenone

To date, 2,6-Dihydroxy-4-methoxyacetophenone has been identified and isolated from a limited number of plant species. The primary source is the root tissue of Sanguisorba minor (Salad Burnet), where it functions as a phytoalexin, a compound produced by plants in response to pathogen attack.[1] It has also been reported in Kalmia latifolia (Mountain Laurel). While related acetophenones have been detected in other plants and even some microorganisms, these two species are the most definitively documented sources of this specific compound.

Plant SpeciesCommon NameFamilyPlant PartCompound NameReference
Sanguisorba minorSalad BurnetRosaceaeRoots2',6'-Dihydroxy-4'-methoxyacetophenone[1]
Kalmia latifoliaMountain LaurelEricaceaeNot Specified2',6'-Dihydroxy-4'-methoxyacetophenone

Experimental Protocols: Isolation and Characterization

The following is a generalized experimental protocol for the isolation and characterization of 2,6-Dihydroxy-4-methoxyacetophenone from plant material, based on standard phytochemical techniques and information from the primary literature. The specific details are derived from the seminal work on its isolation from Sanguisorba minor roots.

Plant Material Collection and Preparation
  • Collection: Obtain fresh root material from Sanguisorba minor.

  • Cleaning and Drying: Thoroughly wash the roots to remove soil and debris. Air-dry or use a lyophilizer to remove moisture.

  • Grinding: Grind the dried root material into a fine powder to increase the surface area for extraction.

Extraction
  • Solvent Maceration: Macerate the powdered root material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-48 hours). Repeat the extraction process multiple times to ensure exhaustive extraction.

  • Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Purification
  • Solvent-Solvent Partitioning: Subject the crude extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity.

  • Column Chromatography: Fractionate the ethyl acetate fraction, which is expected to contain the target compound, using column chromatography over silica (B1680970) gel. Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture.

  • Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compound using preparative TLC or semi-preparative HPLC to isolate pure 2,6-Dihydroxy-4-methoxyacetophenone.

Structure Elucidation and Characterization
  • Spectroscopic Analysis: Elucidate the structure of the isolated compound using various spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

  • Comparison with Known Data: Compare the obtained spectroscopic data with published data for 2,6-Dihydroxy-4-methoxyacetophenone to confirm its identity.

experimental_workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Fresh Roots of Sanguisorba minor cleaning Washing and Drying plant_material->cleaning grinding Grinding to Fine Powder cleaning->grinding extraction Maceration with Methanol/Ethanol grinding->extraction concentration Concentration under Reduced Pressure extraction->concentration partitioning Solvent-Solvent Partitioning concentration->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC/TLC column_chrom->prep_hplc spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) prep_hplc->spectroscopy pure_compound Pure 2,6-Dihydroxy-4-methoxyacetophenone spectroscopy->pure_compound

Generalized workflow for the isolation of 2,6-Dihydroxy-4-methoxyacetophenone.

Biosynthesis

The biosynthesis of 2,6-Dihydroxy-4-methoxyacetophenone, like other phloroglucinol (B13840) derivatives in plants, is believed to proceed through the polyketide pathway. This pathway involves the sequential condensation of small carboxylic acid units to form a poly-β-keto chain, which then undergoes cyclization and aromatization.

The key steps are:

  • Starter Unit: The biosynthesis is initiated with a starter molecule, typically acetyl-CoA.

  • Chain Elongation: The starter unit is extended by the sequential addition of three malonyl-CoA molecules, a reaction catalyzed by a type III polyketide synthase (PKS) enzyme.

  • Cyclization and Aromatization: The resulting tetraketide intermediate undergoes an intramolecular aldol (B89426) condensation to form a cyclic intermediate, which then aromatizes to yield the phloroglucinol core (1,3,5-trihydroxybenzene).

  • Tailoring Modifications: The phloroglucinol core is then subjected to a series of tailoring reactions, including acylation to form phloroacetophenone, and subsequent O-methylation to yield 2,6-Dihydroxy-4-methoxyacetophenone.

biosynthesis_pathway cluster_formation Polyketide Chain Formation cluster_cyclization Cyclization & Aromatization cluster_tailoring Tailoring Reactions acetyl_coa Acetyl-CoA (Starter Unit) pks Type III Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 3 x Malonyl-CoA (Extender Units) malonyl_coa->pks tetraketide Tetraketide Intermediate pks->tetraketide phloroglucinol Phloroglucinol Core tetraketide->phloroglucinol Cyclization & Aromatization phloroacetophenone Phloroacetophenone phloroglucinol->phloroacetophenone Acylation final_product 2,6-Dihydroxy-4-methoxyacetophenone phloroacetophenone->final_product O-Methylation

Proposed biosynthetic pathway for 2,6-Dihydroxy-4-methoxyacetophenone.

Conclusion

2,6-Dihydroxy-4-methoxyacetophenone is a naturally occurring phytoalexin primarily found in the roots of Sanguisorba minor. While the originally requested 3-methyl analog has not been identified from natural sources, this closely related compound presents a subject of interest for its biological activities. The isolation of 2,6-Dihydroxy-4-methoxyacetophenone can be achieved through standard phytochemical extraction and chromatographic techniques. Its biosynthesis follows the well-established polyketide pathway, leading to the formation of the core phloroglucinol structure, which is subsequently modified. Further research is warranted to quantify the abundance of this compound in its natural sources and to fully elucidate the specific enzymatic steps and regulatory mechanisms involved in its biosynthesis and its role in plant defense.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone in Mallotus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Mallotus, a member of the Euphorbiaceae family, is a rich reservoir of bioactive secondary metabolites, including a diverse array of phenolic compounds.[1][2] Among these, 2,6-dihydroxy-3-methyl-4-methoxyacetophenone stands out due to its potential pharmacological applications. However, the biosynthetic pathway of this specific acetophenone (B1666503) derivative in Mallotus species remains largely unelucidated. This technical guide synthesizes current knowledge on plant acetophenone and polyketide biosynthesis to propose a putative pathway for this compound. Furthermore, it provides a comprehensive overview of the experimental protocols necessary to investigate and validate this proposed pathway, catering to researchers in natural product chemistry, plant biochemistry, and drug discovery.

Proposed Biosynthetic Pathway

While the precise enzymatic steps for the formation of 2,6-dihydroxy-3-methyl-4-methoxyacetophenone in Mallotus have not been empirically determined, a plausible pathway can be postulated based on established principles of plant secondary metabolism. The biosynthesis of acetophenones in plants can occur through several routes, including the shikimate pathway followed by a β-oxidative pathway, or via the activity of polyketide synthases (PKS).[3][4][5] Given the highly substituted and reduced nature of the target molecule's aromatic ring, a Type III polyketide synthase pathway is the most probable route.[6][7]

The proposed pathway initiates with a starter molecule, likely an acyl-CoA derivative, and involves successive condensations with malonyl-CoA units, catalyzed by a Type III PKS. Subsequent modifications, including methylation and reduction, would then yield the final product.

Key Putative Steps:
  • Starter Unit Selection: The biosynthesis is likely initiated with a specific acyl-CoA starter unit. While acetyl-CoA is common, other short-chain acyl-CoAs could also serve as primers.

  • Polyketide Chain Elongation: A Type III Polyketide Synthase (PKS) enzyme would catalyze the sequential condensation of three molecules of malonyl-CoA to the starter unit. This process is analogous to the biosynthesis of other plant polyketides like chalcones and stilbenes.[7][8]

  • Cyclization and Aromatization: The resulting polyketide chain would undergo an intramolecular C2-C7 aldol (B89426) condensation to form the aromatic ring.

  • Post-PKS Modifications: Following the formation of the core acetophenone scaffold, a series of tailoring reactions are necessary. These would include:

    • C-methylation: Introduction of a methyl group at the C3 position by a C-methyltransferase.

    • O-methylation: Addition of a methyl group to the hydroxyl group at the C4 position by an O-methyltransferase.

The following diagram illustrates this proposed biosynthetic pathway:

Biosynthesis of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_modifications Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS Type III Polyketide Synthase (PKS) Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS 3x Extender Units Polyketide_Intermediate Linear Tetraketide Intermediate PKS->Polyketide_Intermediate Cyclization Aldol Condensation & Aromatization Polyketide_Intermediate->Cyclization Phloroacetophenone_Core Phloroacetophenone Scaffold Cyclization->Phloroacetophenone_Core C_Methyltransferase C-Methyltransferase Phloroacetophenone_Core->C_Methyltransferase Intermediate_1 C-methylated Intermediate C_Methyltransferase->Intermediate_1 O_Methyltransferase O-Methyltransferase Intermediate_1->O_Methyltransferase Final_Product 2,6-Dihydroxy-3-methyl- 4-methoxyacetophenone O_Methyltransferase->Final_Product

Caption: Proposed biosynthetic pathway of 2,6-dihydroxy-3-methyl-4-methoxyacetophenone.

Quantitative Data on Related Phytochemicals in Mallotus Species

Phytochemical ClassMallotus SpeciesPlant PartQuantity (mg/g dry weight)Reference
Total FlavonoidsM. oppositifoliusLeaf28.2[9]
Total TanninsM. oppositifoliusLeaf17.7[9]
Total PhenolicsM. roxburghianusAqueous Extract347.6 (mg GAE/g dry extract)[10]
RottlerinM. philippinensisFruit Glandular HairsVaries[11]

Detailed Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway, a multi-pronged experimental approach is required. The following protocols provide a framework for researchers to investigate the biosynthesis of 2,6-dihydroxy-3-methyl-4-methoxyacetophenone in Mallotus.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into the final product.[12][13]

Objective: To determine the precursor molecules for the biosynthesis of 2,6-dihydroxy-3-methyl-4-methoxyacetophenone.

Methodology:

  • Precursor Selection: Based on the proposed pathway, stable isotope-labeled precursors such as [¹³C₂]acetyl-CoA and [¹³C₃]malonyl-CoA (or their cell-permeable precursors like [¹³C₂]acetate and [¹³C₃]malonate) will be used.

  • Plant Material: Young, metabolically active tissues of a selected Mallotus species (e.g., leaves or developing fruits) should be used.

  • Label Administration: The labeled precursors can be administered to the plant material through various methods, including feeding excised tissues in a buffer solution containing the label, or by injecting the labeled compound into the plant stem.

  • Incubation: The plant material is incubated for a defined period (e.g., 24-72 hours) to allow for the incorporation of the label into the target metabolite.

  • Extraction and Analysis:

    • Metabolites are extracted from the plant tissue using an appropriate solvent system (e.g., methanol (B129727) or ethyl acetate).

    • The extract is then subjected to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

    • The mass spectrum of the isolated 2,6-dihydroxy-3-methyl-4-methoxyacetophenone is analyzed for an increase in mass corresponding to the incorporation of the ¹³C label.

  • Data Interpretation: The pattern of label incorporation will provide evidence for the starter and extender units of the polyketide backbone.

Isotopic_Labeling_Workflow Start Start Select_Plant Select Mallotus Tissue Start->Select_Plant Administer_Label Administer ¹³C-labeled Precursors Select_Plant->Administer_Label Incubate Incubate Plant Material Administer_Label->Incubate Extract Extract Metabolites Incubate->Extract Analyze LC-MS Analysis Extract->Analyze Interpret Interpret Mass Spectra Analyze->Interpret End End Interpret->End Genetic_Analysis_Workflow Start Start RNA_Seq Transcriptome Sequencing Start->RNA_Seq Gene_Cloning Homology-based Gene Cloning Start->Gene_Cloning Heterologous_Expression Heterologous Expression & Enzyme Assay RNA_Seq->Heterologous_Expression Gene_Cloning->Heterologous_Expression RNAi Gene Silencing (RNAi) in Mallotus Heterologous_Expression->RNAi Functional_Validation Functional Validation RNAi->Functional_Validation End End Functional_Validation->End

References

Spectroscopic data for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2',6'-Dihydroxy-4'-methoxyacetophenone. Detailed experimental protocols and data presented in a clear, tabular format are included to facilitate understanding and application by researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2',6'-Dihydroxy-4'-methoxyacetophenone.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹³C NMR
Instrument
Solvent
Chemical Shifts (δ) in ppm
¹H NMR
Predicted Chemical Shifts (δ) in ppm

Note: Specific experimental ¹H NMR and ¹³C NMR chemical shifts for 2',6'-Dihydroxy-4'-methoxyacetophenone were not found in the provided search results. NMR analysis of similar acetophenones suggests that the aromatic protons would appear in the range of δ 7.4–8.0 ppm, and the methyl protons of the acetyl group would be a singlet around δ 2.6 ppm. The methoxy (B1213986) protons would likely appear as a singlet around δ 3.8 ppm.

Table 2: Infrared (IR) Spectroscopy Data

Parameter Value
Technique Attenuated Total Reflectance (ATR)-IR[1]
Instrument Bio-Rad FTS[1]
Key Absorption Bands (cm⁻¹)
Carbonyl (C=O) Stretch~1680-1700 (strong, sharp)[2]
Aromatic C-H Stretch~3000-3100 (weak to medium)[2]
Methyl (CH₃) C-H Stretch~2870 and ~2960[2]
O-H Stretch (phenolic)Broad band, typically ~3200-3600
C-O Stretch~1000-1300

Note: The exact positions of the absorption bands were not specified in the search results. The provided values are characteristic for acetophenone (B1666503) derivatives.

Table 3: Mass Spectrometry (MS) Data

Parameter Value
Technique Gas Chromatography-Mass Spectrometry (GC-MS)[1]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Major m/z Peaks Top Peak: 167, Second Highest: 182[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These are representative of standard laboratory practices for the analysis of organic compounds like acetophenones.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the analyte (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically set to a frequency of 300-500 MHz. For ¹³C NMR, a frequency of 75-125 MHz is common.[3][4]

  • Analysis: The resulting spectrum is analyzed for chemical shifts (δ), signal multiplicity (splitting patterns), and integration (proton count) to elucidate the molecular structure.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (ATR-IR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The instrument used in the reference was a Bio-Rad FTS.[1]

  • Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O, O-H, C-H, and C-O bonds.

2.3 Mass Spectrometry (MS)

  • Sample Preparation: For GC-MS, the sample is typically dissolved in a volatile organic solvent. The solution is then injected into the gas chromatograph.

  • Data Acquisition: The sample is vaporized and separated by the GC column before entering the mass spectrometer. Electron ionization is a common method for generating charged fragments. The mass-to-charge (m/z) ratio of the fragments is then measured.

  • Analysis: The resulting mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to identify characteristic fragmentation patterns that provide structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow A Sample Preparation (Dissolution/Placement) E Data Acquisition A->E Load Sample B NMR Spectroscopy (¹H and ¹³C) F Spectral Interpretation B->F C IR Spectroscopy (Functional Group ID) C->F D Mass Spectrometry (Molecular Weight & Fragmentation) D->F E->B E->C E->D G Structure Elucidation F->G Combine Data

References

In-Depth Technical Guide: Biological Activity of 2,6-Dihydroxy-4-methoxyacetophenone, a Close Structural Analog of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific biological activity data for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. This technical guide therefore focuses on the well-documented biological activities of its close structural analog, 2,6-Dihydroxy-4-methoxyacetophenone . The information presented herein should be considered as a valuable starting point for research on the target compound, given the high degree of structural similarity.

Introduction

2,6-Dihydroxy-4-methoxyacetophenone is a naturally occurring phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogenic attack.[1] It has been isolated from the root tissues of Sanguisorba minor (salad burnet).[1] Structurally, it is a member of the acetophenone (B1666503) class of organic compounds, characterized by an acetophenone core with hydroxyl and methoxy (B1213986) substitutions on the phenyl ring. The primary biological activity reported for this compound is its antifungal property.

Quantitative Biological Activity Data

The principal reported biological activity of 2,6-Dihydroxy-4-methoxyacetophenone is its ability to inhibit the germination of fungal spores. The following table summarizes the available quantitative data on its antifungal efficacy.

Biological Activity Test Organism Parameter Value (μM) Reference
AntifungalBotrytis cinereaED5045[1]
AntifungalPhomopsis perniciosaED50410[1]

ED50 (Effective Dose, 50%) refers to the concentration of the compound that inhibits 50% of the fungal spore germination.

Experimental Protocols

Synthesis of Acetophenone Derivatives

While a specific synthesis protocol for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone is not available, a general method for the synthesis of related dihydroxyacetophenones can be adapted. The following is a representative procedure based on the synthesis of 2,6-dihydroxyacetophenone.

Reaction Scheme (General):

G Coumarin (B35378) Substituted Coumarin Derivative NaOH Sodium Hydroxide (B78521) Solution Coumarin->NaOH Hydrolysis Acid Acidification (e.g., HCl) NaOH->Acid Neutralization Product Dihydroxyacetophenone Derivative Acid->Product

Figure 1: General workflow for the synthesis of dihydroxyacetophenones.

Procedure:

  • Hydrolysis of a Coumarin Precursor: A suitable 4-methylcoumarin (B1582148) derivative is suspended in water in a three-necked round-bottomed flask equipped with a reflux condenser and a nitrogen inlet.

  • Addition of Base: A solution of sodium hydroxide in water is added to the suspension. The mixture is heated to reflux under a nitrogen atmosphere for several hours to effect the hydrolysis of the coumarin ring.

  • Acidification: After cooling, the reaction mixture is acidified, typically with hydrochloric acid, until it is acidic to litmus (B1172312) paper. This step induces the precipitation of the crude dihydroxyacetophenone.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and air-dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol, often with the use of activated carbon to remove colored impurities.

Antifungal Spore Germination Assay

The following is a detailed protocol for determining the antifungal activity of a compound by assessing its effect on fungal spore germination. This protocol can be adapted for testing against various fungal species.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SporeHarvest Harvest Fungal Spores SporeSuspension Prepare Spore Suspension (e.g., in sterile water or oil) SporeHarvest->SporeSuspension Plating Pipette Spore Suspension onto Agar (B569324) Plate SporeSuspension->Plating CompoundPrep Prepare Test Compound Solutions (serial dilutions) Treatment Add Test Compound (or vehicle control) CompoundPrep->Treatment Plating->Treatment Incubation Incubate under Optimal Conditions Treatment->Incubation Microscopy Microscopic Examination Incubation->Microscopy Counting Count Germinated and Non-germinated Spores Microscopy->Counting Calculation Calculate Percentage of Germination Inhibition Counting->Calculation

Figure 2: Experimental workflow for the antifungal spore germination assay.

Materials:

  • Fungal culture of the test organism (e.g., Botrytis cinerea)

  • Sterile distilled water or a suitable buffer

  • The test compound (2,6-Dihydroxy-4-methoxyacetophenone)

  • A suitable solvent for the test compound (e.g., DMSO or ethanol)

  • Water agar plates (2%)

  • Hemocytometer

  • Microscope slides and coverslips

  • Incubator

  • Microscope

Procedure:

  • Spore Suspension Preparation:

    • Fresh fungal spores are harvested from a mature culture.

    • The spores are suspended in sterile distilled water.

    • The concentration of the spore suspension is determined using a hemocytometer and adjusted to a final concentration of approximately 2 x 10⁴ spores/mL.[2]

  • Preparation of Test Compound Solutions:

    • A stock solution of the test compound is prepared in a suitable solvent.

    • Serial dilutions of the stock solution are made to obtain the desired final test concentrations.

  • Assay Setup:

    • A small volume (e.g., 100 µL) of the spore suspension is pipetted onto the surface of a 2% water agar plate.[2]

    • An equal volume of the test compound solution is added to the spore suspension on the agar plate.

    • For the control, an equal volume of the solvent (without the test compound) is added to a separate plate with the spore suspension.

    • The spore suspension and the test solution are gently mixed on the agar surface.

  • Incubation:

    • The plates are incubated at a temperature and for a duration that is optimal for the germination of the specific fungal species being tested (e.g., 24 hours at 25°C).

  • Data Collection and Analysis:

    • After the incubation period, a small section of the agar is excised, placed on a microscope slide with a drop of a suitable stain (e.g., lactophenol cotton blue), and covered with a coverslip.

    • The slide is observed under a microscope. A spore is considered germinated if the length of its germ tube is equal to or greater than the diameter of the spore.[2]

    • The number of germinated and non-germinated spores is counted in several different fields of view, with a minimum of 100 spores counted per replicate.[2]

    • The percentage of germination is calculated for each treatment and the control.

    • The percentage of inhibition of germination is then determined by comparing the germination in the presence of the test compound to that of the control.

    • The ED50 value can be calculated by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanism of action and any associated signaling pathways for the antifungal activity of 2,6-Dihydroxy-4-methoxyacetophenone have not been elucidated in the available literature. As a phytoalexin, it is likely that its mode of action involves disruption of fungal cellular processes that are essential for germination and growth. Potential mechanisms could include:

  • Membrane Disruption: The phenolic nature of the compound may allow it to intercalate into the fungal cell membrane, leading to a loss of integrity and leakage of cellular contents.

  • Enzyme Inhibition: The compound may inhibit key fungal enzymes that are required for the germination process, such as those involved in cell wall synthesis or energy metabolism.

  • Induction of Oxidative Stress: The compound could potentially interfere with the fungal respiratory chain, leading to the production of reactive oxygen species and subsequent oxidative damage to cellular components.

Further research is required to determine the specific mechanism(s) by which 2,6-Dihydroxy-4-methoxyacetophenone exerts its antifungal effects.

Conclusion

While direct biological data for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone remains elusive, the available information on its close analog, 2,6-Dihydroxy-4-methoxyacetophenone, provides a strong foundation for future research. The documented antifungal activity, particularly against Botrytis cinerea, suggests that this class of compounds holds promise for the development of new antifungal agents. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone and other related derivatives. Future studies should focus on elucidating the specific biological activities of the target compound and its underlying mechanisms of action.

References

In-depth Technical Guide on the Cytotoxic Effects of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Extensive literature searches for the cytotoxic effects, experimental protocols, and signaling pathway modulation of the specific compound 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone on cancer cell lines did not yield sufficient publicly available data to construct a comprehensive technical guide as requested. Research has been conducted on structurally similar compounds, such as other acetophenone (B1666503) derivatives and various chalcones, which have demonstrated notable anticancer properties. This guide, therefore, will focus on presenting the available information on closely related analogs to provide a foundational understanding of their potential mechanisms and cytotoxic activities. The methodologies and findings detailed herein are derived from studies on these related compounds and should be considered as a reference for potential future investigations into 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.

Introduction to Acetophenones and Chalcones in Cancer Research

Acetophenones and their derivatives, a class of phenolic compounds, have garnered significant interest in oncology for their potential as anticancer agents. A related and extensively studied group of compounds are chalcones, which are biogenetic precursors to flavonoids. Chalcones and various acetophenone derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation. While direct data on 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone is lacking, the study of its analogs provides a valuable framework for predicting its potential bioactivity.

Cytotoxicity of Structurally Related Compounds

While no direct studies on the cytotoxic effects of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone were identified, research on similar molecules, such as 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) and other chalcone (B49325) derivatives, offers insights into potential activities.

For instance, a study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , a compound with a similar substitution pattern, demonstrated significant cytotoxic effects against various cancer cell lines. The table below summarizes the inhibitory concentrations (IC50) of DMC and a related synthetic chalcone against several cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)PANC-1 (Pancreatic)10.5 ± 0.8
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)MIA PaCa-2 (Pancreatic)12.2 ± 0.9
4'-O-caproylated-DMCSH-SY5Y (Neuroblastoma)5.20
4'-O-methylated-DMCSH-SY5Y (Neuroblastoma)7.52
4'-O-benzylated-DMCA-549 (Lung)9.99
4'-O-benzylated-DMCFaDu (Pharyngeal)13.98

Experimental Protocols for Assessing Cytotoxicity

The following are detailed methodologies for key experiments typically used to evaluate the cytotoxic effects of compounds on cancer cell lines, based on protocols described for structurally related molecules.

Cell Culture and Maintenance

Human cancer cell lines (e.g., PANC-1, MIA PaCa-2, SH-SY5Y, A-549, FaDu) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and to understand the compound's effect on signaling pathways.

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, caspases, Bcl-2 family proteins) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathways

Based on studies of related chalcones and acetophenones, 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone could potentially exert its cytotoxic effects through the modulation of several key signaling pathways involved in cancer cell proliferation and survival.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Many natural and synthetic compounds exert their anticancer effects by inhibiting this pathway.

PI3K_Akt_mTOR_Pathway Compound 2,6-Dihydroxy-3-methyl-4- methoxyacetophenone (Hypothesized) PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key target for many anticancer drugs. It involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.

Intrinsic_Apoptosis_Pathway Compound 2,6-Dihydroxy-3-methyl-4- methoxyacetophenone (Hypothesized) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition of permeabilization Bax->Mitochondrion Promotion of permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothesized induction of the intrinsic apoptosis pathway.

Conclusion and Future Directions

While there is a clear gap in the scientific literature regarding the cytotoxic effects of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone on cancer cell lines, the available data on structurally similar compounds provide a strong rationale for its investigation. Future studies should aim to synthesize and characterize this compound and evaluate its cytotoxic activity against a panel of human cancer cell lines. Mechanistic studies should then be conducted to elucidate the underlying signaling pathways and to determine its potential as a novel anticancer agent. The experimental protocols and potential pathways outlined in this guide can serve as a foundational framework for such research endeavors.

Discovery and isolation of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Nomenclature: This technical guide focuses on the compound 2',6'-Dihydroxy-4'-methoxyacetophenone. Initial searches for "2,6-Dihydroxy-3-methyl-4-methoxyacetophenone" did not yield specific information, suggesting a possible misnomer in the original query. The compound 2',6'-Dihydroxy-4'-methoxyacetophenone is a structurally similar and well-documented phytoalexin, which is the subject of this paper.

This guide provides a comprehensive overview of 2',6'-Dihydroxy-4'-methoxyacetophenone, including its discovery, isolation from natural sources, potential synthetic routes, and biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental physicochemical properties of 2',6'-Dihydroxy-4'-methoxyacetophenone are summarized in the table below, based on available data.

PropertyValueSource
Molecular Formula C₉H₁₀O₄PubChem[1]
Molecular Weight 182.17 g/mol PubChem[1]
IUPAC Name 1-(2,6-dihydroxy-4-methoxyphenyl)ethanonePubChem[1]
Synonyms 4-O-Methylphloracetophenone, 7507-89-3PubChem[1]
Physical Description SolidHuman Metabolome Database[1]
Melting Point 141 - 142 °CHuman Metabolome Database[1]
Exact Mass 182.05790880 DaPubChem[1]

Discovery and Natural Occurrence

2',6'-Dihydroxy-4'-methoxyacetophenone is a naturally occurring phytoalexin. It was first identified in the root tissue of Sanguisorba minor (salad burnet), a plant belonging to the Rosaceae family.[2] Phytoalexins are antimicrobial compounds synthesized by plants in response to fungal or other pathogenic attacks. This compound has also been reported in Kalmia latifolia.[1]

Isolation from Natural Sources

The following is a generalized protocol for the isolation of 2',6'-Dihydroxy-4'-methoxyacetophenone from the roots of Sanguisorba minor, based on standard phytochemical extraction techniques.

Experimental Protocol: Isolation from Sanguisorba minor

  • Plant Material Collection and Preparation: Collect fresh roots of Sanguisorba minor. Clean the roots thoroughly to remove any soil and debris. Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle. Grind the dried roots into a fine powder.

  • Extraction: Macerate the powdered root material with 70% ethanol (B145695) at room temperature for 24 hours.[3] The process should be repeated three times with fresh solvent to ensure exhaustive extraction. Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

  • Fractionation: The crude extract can be further fractionated using column chromatography. A D101 macroporous resin column is a suitable choice.[3] The column should be eluted successively with solvents of increasing polarity, such as water, 30% ethanol, 70% ethanol, and 95% ethanol.[3] The fraction containing the target compound is typically eluted with 30% ethanol.

  • Purification: The 30% ethanol fraction is subjected to further purification using silica (B1680970) gel column chromatography.[3] The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and concentrated.

  • Final Purification: Final purification to obtain the pure compound can be achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable mobile phase, such as a methanol-water gradient.[3]

G cluster_0 Isolation Workflow plant Dried, powdered roots of Sanguisorba minor extraction Maceration with 70% Ethanol plant->extraction concentration Concentration under reduced pressure extraction->concentration fractionation Column Chromatography (D101 resin) concentration->fractionation purification Silica Gel Column Chromatography fractionation->purification final_purification Preparative RP-HPLC purification->final_purification pure_compound Pure 2',6'-Dihydroxy-4'-methoxyacetophenone final_purification->pure_compound

Isolation workflow for 2',6'-Dihydroxy-4'-methoxyacetophenone.

Synthesis

While a specific synthesis for 2',6'-Dihydroxy-4'-methoxyacetophenone is not detailed in the provided search results, a plausible synthetic route can be devised based on established organic chemistry reactions for similar acetophenones. A common method is the Friedel-Crafts acylation of a suitably substituted aromatic precursor.

Plausible Synthetic Protocol

  • Starting Material: The synthesis would likely begin with 3,5-dihydroxyanisole (phloroglucinol monomethyl ether).

  • Acylation: A Friedel-Crafts acylation reaction would be performed on 3,5-dihydroxyanisole. This involves reacting the starting material with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The reaction introduces the acetyl group onto the aromatic ring.

  • Work-up and Purification: The reaction mixture is then quenched, typically with dilute acid, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield 2',6'-Dihydroxy-4'-methoxyacetophenone.

G cluster_1 Plausible Synthetic Workflow start 3,5-dihydroxyanisole reaction Friedel-Crafts Acylation start->reaction reagents + Acetyl Chloride/Acetic Anhydride + Lewis Acid (e.g., AlCl3) workup Acidic Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product 2',6'-Dihydroxy-4'-methoxyacetophenone purification->product

Plausible synthetic route for 2',6'-Dihydroxy-4'-methoxyacetophenone.

Spectroscopic Data

The structural elucidation of 2',6'-Dihydroxy-4'-methoxyacetophenone is confirmed through various spectroscopic techniques.

Spectroscopic DataDetailsSource
Mass Spectrometry Collision Cross Section: 140.45 Ų ([M+Na]⁺), 130.11 Ų ([M+H]⁺)PubChem[1]
Kovats Retention Index: 257.52 (Semi-standard non-polar)NIST Mass Spectrometry Data Center[1]

Biological Activity

2',6'-Dihydroxy-4'-methoxyacetophenone has demonstrated notable biological activities, particularly as an antifungal agent.

Antifungal Activity

This compound exhibits significant antifungal properties against certain plant-pathogenic fungi.[2] It has been shown to be a potent inhibitor of spore germination.[2]

Fungal SpeciesED₅₀ (Spore Germination)Source
Botrytis cinerea45 µMMedChemExpress[2]
Phomopsis perniciosa410 µMMedChemExpress[2]

The antifungal action is a key aspect of its role as a phytoalexin in Sanguisorba minor.

G cluster_2 Antifungal Activity compound 2',6'-Dihydroxy-4'-methoxyacetophenone inhibition Inhibits compound->inhibition process Spore Germination inhibition->process fungus1 Botrytis cinerea process->fungus1 fungus2 Phomopsis perniciosa process->fungus2

Antifungal mechanism of 2',6'-Dihydroxy-4'-methoxyacetophenone.

Potential Therapeutic Applications of Related Compounds

While research on 2',6'-Dihydroxy-4'-methoxyacetophenone itself is somewhat limited, studies on structurally related chalcones and dihydrochalcones suggest a broader therapeutic potential for this class of compounds.

  • Neuroprotective Effects: A related compound, 2',6'-dihydroxy-4'-methoxydihydrochalcone, has been investigated for its potential to improve cognitive impairment in models of Alzheimer's disease.

  • Antileishmanial Activity: 2',6'-dihydroxy-4'-methoxychalcone, isolated from Piper aduncum, has shown selective toxicity against Leishmania amazonensis, suggesting its potential as a lead compound for new antileishmanial drugs.[4][5]

These findings highlight the potential for 2',6'-Dihydroxy-4'-methoxyacetophenone and its derivatives in various areas of drug discovery and development. Further research is warranted to fully explore its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, albeit theoretical, synthesis protocol for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. The proposed synthetic route is designed based on established organic chemistry principles and analogous reactions found in the literature for similar substituted phenolic compounds. This protocol is intended to serve as a foundational guide for the laboratory synthesis of the target molecule.

Chemical Properties and Data

A summary of the key quantitative data for the target compound and its intermediates is presented below. Please note that as this is a proposed synthesis, some values are calculated or estimated based on known data for similar structures.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Predicted)Melting Point (°C)
5-Methylresorcinol (Orcinol)C₇H₈O₂124.14Solid106-110
2,4-Dihydroxy-5-methylbenzaldehyde (B1592323)C₈H₈O₃152.15Solid155-158
2-Hydroxy-4-methoxy-5-methylbenzaldehyde (B2794482)C₉H₁₀O₃166.17Solid65-68
3-Methyl-4-methoxyphenolC₈H₁₀O₂138.16Solid or Liquid45-48
3-Methyl-4-methoxyphenyl acetate (B1210297)C₁₀H₁₂O₃180.20LiquidN/A
2-Hydroxy-3-methyl-4-methoxyacetophenoneC₁₀H₁₂O₃180.20SolidN/A
2,6-Dihydroxy-3-methyl-4-methoxyacetophenoneC₁₀H₁₂O₄196.20SolidN/A

Experimental Protocols

The following is a detailed, step-by-step protocol for the proposed synthesis of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.

Step 1: Formylation of 5-Methylresorcinol (Gattermann Reaction)
  • Reagents and Materials:

    • 5-Methylresorcinol (1.0 eq)

    • Anhydrous diethyl ether

    • Zinc cyanide (1.5 eq)

    • Anhydrous aluminum chloride (1.2 eq)

    • Dry hydrogen chloride gas

    • Hydrochloric acid (1 M)

    • Ice bath

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve 5-methylresorcinol in anhydrous diethyl ether.

    • Cool the solution in an ice bath and add zinc cyanide.

    • Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours. The reaction mixture will become thick with a precipitate.

    • Remove the gas inlet and allow the mixture to stir at room temperature overnight.

    • Carefully add water to the reaction mixture to hydrolyze the intermediate.

    • Heat the mixture at 50°C for 1 hour to ensure complete hydrolysis.

    • Cool the mixture and extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the crude 2,4-dihydroxy-5-methylbenzaldehyde by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Selective Methylation of 2,4-Dihydroxy-5-methylbenzaldehyde
  • Reagents and Materials:

    • 2,4-Dihydroxy-5-methylbenzaldehyde (1.0 eq)

    • Anhydrous acetone (B3395972) or DMF

    • Potassium carbonate (1.1 eq)

    • Dimethyl sulfate (1.05 eq)

    • Reflux setup

  • Procedure:

    • Dissolve 2,4-dihydroxy-5-methylbenzaldehyde in anhydrous acetone in a round-bottom flask.

    • Add potassium carbonate to the solution and stir the suspension.

    • Slowly add dimethyl sulfate dropwise to the mixture at room temperature.

    • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture and filter off the potassium carbonate.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting 2-hydroxy-4-methoxy-5-methylbenzaldehyde by column chromatography on silica (B1680970) gel.

Step 3: Conversion to Phenol (Dakin Reaction)
  • Reagents and Materials:

    • 2-Hydroxy-4-methoxy-5-methylbenzaldehyde (1.0 eq)

    • Aqueous sodium hydroxide (B78521) solution (1 M)

    • Hydrogen peroxide (30% solution, 1.2 eq)

    • Hydrochloric acid (1 M)

  • Procedure:

    • Dissolve 2-hydroxy-4-methoxy-5-methylbenzaldehyde in aqueous sodium hydroxide solution in a flask and cool in an ice bath.

    • Slowly add hydrogen peroxide solution dropwise while maintaining the temperature below 10°C.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Acidify the reaction mixture with hydrochloric acid to pH 2-3.

    • Extract the product, 3-methyl-4-methoxyphenol, with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the product by column chromatography or distillation under reduced pressure.

Step 4: Acetylation and Fries Rearrangement
  • Reagents and Materials:

    • 3-Methyl-4-methoxyphenol (1.0 eq)

    • Acetic anhydride (B1165640) (1.2 eq)

    • Pyridine (B92270) or a catalytic amount of sulfuric acid

    • Anhydrous aluminum chloride (1.5 eq)

    • Nitrobenzene or another suitable high-boiling solvent

    • Ice and hydrochloric acid

  • Procedure (Acetylation):

    • React 3-methyl-4-methoxyphenol with acetic anhydride in the presence of a catalytic amount of pyridine or sulfuric acid to form 3-methyl-4-methoxyphenyl acetate.

    • Work up the reaction by adding water and extracting with an organic solvent. Wash, dry, and concentrate to obtain the acetate.

  • Procedure (Fries Rearrangement):

    • In a clean, dry flask, add anhydrous aluminum chloride to nitrobenzene.

    • Slowly add the 3-methyl-4-methoxyphenyl acetate to the suspension.

    • Heat the mixture to 60-80°C for several hours, monitoring by TLC for the formation of 2-hydroxy-3-methyl-4-methoxyacetophenone.

    • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the product with an appropriate solvent.

    • Wash the organic layer to remove the solvent and byproducts.

    • Dry and concentrate the organic phase.

    • Purify the product by column chromatography.

Step 5: Ortho-Hydroxylation (Elbs Persulfate Oxidation)
  • Reagents and Materials:

    • 2-Hydroxy-3-methyl-4-methoxyacetophenone (1.0 eq)

    • Potassium persulfate (1.1 eq)

    • Aqueous sodium hydroxide solution

    • Sodium sulfite (B76179)

    • Hydrochloric acid

  • Procedure:

    • Dissolve the acetophenone (B1666503) in aqueous sodium hydroxide.

    • Cool the solution and slowly add a solution of potassium persulfate in water, keeping the temperature low.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Acidify the solution with hydrochloric acid.

    • Add sodium sulfite to reduce any unreacted persulfate.

    • Heat the solution to hydrolyze the intermediate sulfate ester.

    • Cool the solution and extract the final product, 2,6-dihydroxy-3-methyl-4-methoxyacetophenone, with ethyl acetate.

    • Wash, dry, and concentrate the organic extracts.

    • Purify the final product by column chromatography or recrystallization.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic pathway for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.

Synthesis_Workflow Start 5-Methylresorcinol Intermediate1 2,4-Dihydroxy-5-methylbenzaldehyde Start->Intermediate1 Gattermann Reaction Intermediate2 2-Hydroxy-4-methoxy-5-methylbenzaldehyde Intermediate1->Intermediate2 Selective Methylation Intermediate3 3-Methyl-4-methoxyphenol Intermediate2->Intermediate3 Dakin Reaction Intermediate4 3-Methyl-4-methoxyphenyl acetate Intermediate3->Intermediate4 Acetylation Intermediate5 2-Hydroxy-3-methyl-4-methoxyacetophenone Intermediate4->Intermediate5 Fries Rearrangement FinalProduct 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone Intermediate5->FinalProduct Elbs Persulfate Oxidation

Caption: Proposed synthesis workflow for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.

Application Notes and Protocols for the Laboratory Preparation of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted acetophenones are a critical class of organic compounds characterized by an acetophenone (B1666503) structure bearing various functional groups on the phenyl ring. These compounds serve as versatile precursors and key building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] Their unique chemical architecture, featuring a reactive ketone and a modifiable aromatic ring, makes them ideal starting materials for constructing complex molecular frameworks, including various heterocyclic systems.[2][3] This document provides detailed protocols and comparative data for the laboratory synthesis of various substituted acetophenones.

Key Synthetic Methodologies

The most prevalent method for synthesizing acetophenones is the Friedel-Crafts acylation , an electrophilic aromatic substitution that introduces an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5][6][7] Variations of this method and other significant synthetic routes are employed to produce acetophenones with specific substitutions.

  • Friedel-Crafts Acylation: The direct acylation of benzene (B151609) or substituted benzenes.

  • Fries Rearrangement: An intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid. This is particularly useful for synthesizing hydroxyacetophenones.[8]

  • Catalytic Hydrogenation: The reduction of nitroacetophenones to the corresponding aminoacetophenones is a common and high-yielding method.[9][10]

  • Halogenation: Direct halogenation of the α-methyl group of an acetophenone or its derivatives can be achieved using various halogenating agents.[11]

  • Multi-step Syntheses: For complex substitutions or specific regioselectivity, multi-step reaction sequences are often employed, which may involve protection/deprotection steps, transmetalation, and catalyzed coupling reactions.[12][13][14]

Data Presentation: Comparative Synthesis Data

The following tables summarize reaction conditions and yields for the preparation of various classes of substituted acetophenones.

Table 1: Friedel-Crafts Acylation & Fries Rearrangement

Target CompoundStarting MaterialAcylating AgentCatalystSolventConditionsYield (%)Reference
p-BromoacetophenoneBromobenzene (B47551)Acetyl ChlorideAlCl₃None50°C, 5 hours70%[15]
p-HydroxyacetophenoneChlorobenzeneAcetyl ChlorideAlCl₃None<10°C, 3h dropwise addition, then hydrolysisNot specified[8]
AcetophenoneBenzeneAcetic AnhydrideAlCl₃BenzeneReflux, ~30 minNot specified[4]
o-HydroxyacetophenonesSubstituted PhenolsAcetic AcidMethane Sulfonic AcidSolvent-freeUltrasound, 1-15 minup to 93%[16]

Table 2: Synthesis of Aminoacetophenones via Reduction

Target CompoundStarting MaterialCatalystSolventConditionsYield (%)Reference
4-Aminoacetophenone4-NitroacetophenonePalladium (Pd) nanoparticlesGlycerol100°C, 3h, 3 bar H₂95%[9]
3-Aminoacetophenone3-Nitroacetophenone1% Palladium on Carbon (Pd/C)Methanol60-70°C, 0.5-0.6 MPa H₂, 45 min95%[10]

Table 3: Synthesis of Haloacetophenones

Target CompoundStarting MaterialReagentsSolventConditionsYield (%)Reference
α-Chloroacetophenone Glycol KetalAcetophenoneDichlorohydantoin, Ethylene GlycolNone30°C, 6h95%[11]
α-Bromo(4-methylsulfonyl)acetophenone4-MethylthioacetophenoneBromine, then H₂O₂Acetic AcidNot specified, then 50°C for oxidation91.3%[17]

Experimental Protocols

Protocol 1: Synthesis of p-Bromoacetophenone via Friedel-Crafts Acylation

This protocol is adapted from a standard macroscale procedure.[15]

Materials:

  • Anhydrous aluminum trichloride (B1173362) (AlCl₃), 20.0 g (150 mmol)

  • Bromobenzene, 19.6 g (125 mmol)

  • Acetyl chloride, 8.3 g (130 mmol)

  • Methyl tert-butyl ether (MTBE)

  • Concentrated Hydrochloric Acid (HCl)

  • 2% Sodium Hydroxide (B78521) (NaOH) solution

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ice

Equipment:

  • 250 mL round-bottom flask

  • Stirrer (e.g., KPG-stirrer)

  • Addition funnel

  • Reflux condenser

  • Heating mantle

  • Gas trap (funnel inverted in NaOH solution)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a 250 mL round-bottom flask with a stirrer, addition funnel, and reflux condenser. Connect the top of the condenser to a gas trap to absorb the evolved HCl gas.

  • Charging Reactants: Carefully add 20.0 g of dry AlCl₃ to the flask, followed by 19.6 g of bromobenzene with stirring.

  • Reaction Initiation: Warm the mixture to 50°C. Add 8.3 g of acetyl chloride dropwise from the addition funnel, maintaining the temperature at 50°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 50°C for 5 hours.[15]

  • Work-up: Cool the reaction mixture to room temperature. Cautiously pour the mixture onto 100 g of ice in a beaker. Rinse the reaction flask with 20 mL of MTBE and add it to the ice mixture.

  • Dissolution: If solid aluminum hydroxide is present, add concentrated HCl dropwise until the solid dissolves.[15]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of MTBE.

  • Washing: Combine the organic extracts and wash sequentially with water, 2% NaOH solution, and again with water.

  • Drying and Concentration: Dry the organic layer over anhydrous K₂CO₃. Remove the MTBE using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation (lit. bp: 130°C at 20 mbar) to yield p-bromoacetophenone.[15] The product may solidify upon cooling (lit. mp: 50°C).

Protocol 2: Synthesis of 3-Aminoacetophenone via Catalytic Hydrogenation

This protocol is based on a method for the reduction of 3-nitroacetophenone.[10]

Materials:

  • 3-Nitroacetophenone, 40 g

  • Methanol, 160 g

  • 1% Palladium on Carbon (Pd/C) catalyst, 3.5 g

  • Hydrogen (H₂) gas

Equipment:

  • High-pressure autoclave (hydrogenation reactor)

  • Filtration apparatus

Procedure:

  • Reactor Charging: In a high-pressure autoclave, add 40 g of 3-nitroacetophenone, 160 g of methanol, and 3.5 g of 1% Pd/C catalyst.

  • Hydrogenation: Seal the autoclave and pressurize with hydrogen gas to 0.5-0.6 MPa.

  • Reaction: Heat the mixture to 60-70°C while stirring. Maintain these conditions for 45 minutes.

  • Cooling and Filtration: After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Pd/C catalyst.

  • Isolation: The filtrate contains the product. Evaporation of the solvent (methanol) will yield 3-aminoacetophenone. The reported yield for this procedure is 95%.[10]

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the chemical pathways and experimental processes described.

Friedel_Crafts_Acylation General Mechanism of Friedel-Crafts Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylHalide R-CO-X (Acyl Halide) Complex1 [R-CO-X---AlX₃] (Complex) AcylHalide->Complex1 LewisAcid AlX₃ (Lewis Acid) LewisAcid->Complex1 AcyliumIon R-C≡O⁺ (Acylium Ion) Complex1->AcyliumIon AlX4 AlX₄⁻ Complex1->AlX4 SigmaComplex Sigma Complex (Arenium Ion) AlX4->LewisAcid + H⁺ HX H-X Benzene Benzene Ring Benzene->SigmaComplex + Acylium Ion Product Substituted Acetophenone SigmaComplex->Product - H⁺

Caption: General Mechanism of Friedel-Crafts Acylation.

FC_Workflow Experimental Workflow for Friedel-Crafts Acylation Start Start Setup 1. Assemble Reaction Apparatus (Flask, Condenser, Stirrer) Start->Setup Charge 2. Charge AlCl₃ and Substituted Benzene Setup->Charge React 3. Heat to 50°C and Add Acetyl Chloride Dropwise Charge->React Stir 4. Stir at 50°C for 5 hours React->Stir Quench 5. Cool and Quench on Ice/Water Stir->Quench Extract 6. Extract with Organic Solvent (e.g., MTBE) Quench->Extract Wash 7. Wash Organic Layer (H₂O, NaOH, H₂O) Extract->Wash Dry 8. Dry over Anhydrous Salt (e.g., K₂CO₃) Wash->Dry Concentrate 9. Concentrate via Rotary Evaporation Dry->Concentrate Purify 10. Purify by Vacuum Distillation Concentrate->Purify End End Product Purify->End

Caption: Experimental Workflow for Friedel-Crafts Acylation.

References

Application Notes and Protocols for the Synthesis of Acetophenone Derivatives via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction is particularly valuable in the synthesis of ketones, including a wide array of acetophenone (B1666503) derivatives that are pivotal intermediates in the development of pharmaceuticals and other bioactive molecules. This document provides detailed application notes and experimental protocols for two highly effective Grignard-based methods for synthesizing substituted acetophenones: the reaction of Grignard reagents with nitriles and the acylation of Grignard reagents using Weinreb amides. These protocols are designed to guide researchers in the efficient and high-yield synthesis of these important chemical entities.

Methods for the Synthesis of Acetophenone Derivatives

There are two primary and highly reliable Grignard-based routes for the synthesis of acetophenone derivatives:

  • Reaction with Organonitriles: This classic method involves the nucleophilic addition of a Grignard reagent to the carbon atom of a nitrile, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields the desired ketone. This approach is straightforward and effective for a variety of substrates.

  • The Weinreb-Nahm Ketone Synthesis: This method utilizes an N-methoxy-N-methylamide (Weinreb amide) as the acylating agent for the Grignard reagent. The key advantage of this approach is the formation of a stable, chelated tetrahedral intermediate that resists over-addition of the Grignard reagent, thus preventing the formation of tertiary alcohol byproducts and leading to high yields of the target ketone.[1] This method is renowned for its high selectivity and tolerance of a wide range of functional groups.

Data Presentation

Synthesis of Acetophenone Derivatives via the Nitrile Route

The following table summarizes the yields of various acetophenone derivatives synthesized through the reaction of a Grignard reagent with a corresponding nitrile.

Grignard ReagentNitrileProductYield (%)
Phenylmagnesium bromideAcetonitrileAcetophenoneHigh
Methylmagnesium bromideBenzonitrileAcetophenoneHigh
Methylmagnesium bromide4-Methylbenzonitrile4-Methylacetophenone94.5
Methylmagnesium bromide3-Fluorobenzonitrile3-Fluoroacetophenone73
Methylmagnesium bromide2-Cyanopyridine2-AcetylpyridineLow (5-25)
Synthesis of Acetophenone Derivatives via the Weinreb Amide Route

The following table presents the yields of a variety of biaryl ketones (acetophenone derivatives) synthesized using the Weinreb amide methodology, demonstrating its broad applicability and high efficiency.

Grignard ReagentWeinreb AmideProductYield (%)
Phenylmagnesium chlorideN-methoxy-N-methyl-4-methylbenzamide(4-Methylphenyl)(phenyl)methanone95
Phenylmagnesium chlorideN-methoxy-N-methyl-4-methoxybenzamide(4-Methoxyphenyl)(phenyl)methanone94
4-Chlorophenylmagnesium chlorideN-methoxy-N-methylbenzamide(4-Chlorophenyl)(phenyl)methanone83
3-Fluorophenylmagnesium chlorideN-methoxy-N-methylbenzamide(3-Fluorophenyl)(phenyl)methanone92
4-(Trifluoromethyl)phenylmagnesium chlorideN-methoxy-N-methylbenzamidePhenyl(4-(trifluoromethyl)phenyl)methanone93
4-Cyanophenylmagnesium chlorideN-methoxy-N-methylbenzamide4-Benzoylbenzonitrile85
Thiophen-2-ylmagnesium bromideN-methoxy-N-methylbenzamidePhenyl(thiophen-2-yl)methanone89

Experimental Protocols

General Considerations
  • All Grignard reactions must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents, especially water.

  • All glassware should be oven-dried or flame-dried before use and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Synthesis of 4-Methylacetophenone via the Nitrile Route

This protocol describes the synthesis of 4-methylacetophenone from 4-methylbenzonitrile and methylmagnesium bromide.

Materials:

  • 4-Methylbenzonitrile

  • Methylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (aqueous solution, e.g., 10%)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Reaction Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the apparatus is under a nitrogen or argon atmosphere.

  • Addition of Nitrile: In the round-bottom flask, dissolve 4-methylbenzonitrile (1 equivalent) in anhydrous diethyl ether.

  • Addition of Grignard Reagent: Place the methylmagnesium bromide solution (1.1-1.5 equivalents) in the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of 4-methylbenzonitrile at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to ensure completion.

  • Hydrolysis (Workup): Cool the reaction mixture in an ice bath. Slowly and carefully add 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the intermediate imine. Stir until the precipitate dissolves.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure 4-methylacetophenone.

Protocol 2: Synthesis of (4-Chlorophenyl)(phenyl)methanone via the Weinreb Amide Route

This protocol details the synthesis of (4-chlorophenyl)(phenyl)methanone from N-methoxy-N-methylbenzamide and 4-chlorophenylmagnesium chloride.

Materials:

  • N-methoxy-N-methylbenzamide

  • 4-Chlorobromobenzene or 4-chloroiodobenzene

  • Magnesium turnings

  • Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, "Turbo-Grignard")

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, syringe, inert atmosphere setup.

Procedure:

  • Preparation of Grignard Reagent:

    • In an oven-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 4-chlorobromobenzene (1 equivalent) in anhydrous THF.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction should initiate, as indicated by bubbling and a gentle reflux.

    • Once the reaction has started, add the remaining halide solution dropwise to maintain a steady reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

    • Alternatively, for functionalized Grignard reagents, a halogen-magnesium exchange using i-PrMgCl·LiCl can be employed.

  • Reaction with Weinreb Amide:

    • In a separate oven-dried flask under an inert atmosphere, dissolve N-methoxy-N-methylbenzamide (1 equivalent) in anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared 4-chlorophenylmagnesium chloride solution (1.1 equivalents) to the Weinreb amide solution via a syringe or cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure (4-chlorophenyl)(phenyl)methanone.

Mandatory Visualizations

Grignard_Nitrile_Mechanism RMgX R-MgX ImineSalt Imine Magnesium Salt RMgX->ImineSalt Nucleophilic Attack Nitrile R'-C≡N Nitrile->ImineSalt H3Oplus H₃O⁺ Imine Imine H2O H₂O ProtonatedImine Protonated Imine ImineSalt->Imine Hydrolysis (H₃O⁺) Imine->ProtonatedImine Protonation Hemiaminal Hemiaminal ProtonatedImine->Hemiaminal H₂O Attack Ketone Ketone (Acetophenone Derivative) Hemiaminal->Ketone Elimination of NH₃

Caption: Reaction mechanism for the synthesis of ketones from nitriles.

Weinreb_Amide_Mechanism RMgX R-MgX ChelatedIntermediate Stable Chelated Tetrahedral Intermediate RMgX->ChelatedIntermediate Nucleophilic Attack WeinrebAmide Weinreb Amide WeinrebAmide->ChelatedIntermediate H3Oplus H₃O⁺ (workup) Ketone Ketone (Acetophenone Derivative) ChelatedIntermediate->Ketone Hydrolysis

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Experimental_Workflow Start Start: Anhydrous Conditions Grignard_Prep Prepare Grignard Reagent (Ar-MgX or R-MgX) Start->Grignard_Prep Reactant_Prep Prepare Substrate Solution (Nitrile or Weinreb Amide) Start->Reactant_Prep Reaction Combine Reagents (Controlled Temperature) Grignard_Prep->Reaction Reactant_Prep->Reaction Workup Aqueous Workup (e.g., NH₄Cl or HCl) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Drying, Concentration & Purification Extraction->Purification Product Isolated Acetophenone Derivative Purification->Product

Caption: General experimental workflow for Grignard synthesis.

References

Application Notes and Protocols for the Extraction of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone from Mallotus japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the extraction and isolation of the bioactive phloroglucinol (B13840) derivative, 2,6-dihydroxy-3-methyl-4-methoxyacetophenone, from the pericarps of Mallotus japonicus. This document outlines a detailed experimental protocol synthesized from available literature, presents quantitative data where accessible, and includes diagrams to illustrate the experimental workflow and potential applications of the isolated compound. The methodologies described herein are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Mallotus japonicus (Euphorbiaceae) is a plant rich in various secondary metabolites, including a range of phloroglucinol derivatives. These compounds have garnered significant interest due to their diverse biological activities. Among them, 2,6-dihydroxy-3-methyl-4-methoxyacetophenone is a notable acetophenone (B1666503) that has been isolated from the pericarps of this plant. Research has indicated that phloroglucinol derivatives from Mallotus japonicus possess cytotoxic and antiherpetic properties, suggesting their potential for further investigation in drug discovery programs. This document provides a detailed guide for the extraction and isolation of this specific compound.

Data Presentation

While specific quantitative yields for the isolation of 2,6-dihydroxy-3-methyl-4-methoxyacetophenone are not explicitly detailed in the foundational literature, the following table provides a representative summary of the extraction process based on the general methods for isolating phloroglucinol derivatives from Mallotus japonicus pericarps. The data is compiled to offer a general expectation of yields from similar extraction procedures.

ParameterValue/DescriptionSource
Plant Material Pericarps of Mallotus japonicus[1]
Initial Extraction Solvent Chloroform (B151607) (CHCl₃)[1]
Extraction Method Maceration or Soxhlet ExtractionGeneral Practice
Fractionation The crude extract is partitioned to yield a CHCl₃-soluble fraction.[1]
Purification Technique Silica (B1680970) Gel Column ChromatographyGeneral Practice
Elution Solvents A gradient of n-hexane and ethyl acetate (B1210297) is commonly used.General Practice
Final Compound 2,6-dihydroxy-3-methyl-4-methoxyacetophenone[1]
Reported Biological Activity of Related Derivatives Cytotoxic against KB and L-5178Y cell lines, Antiherpetic activity against HSV-1.[1][2]

Experimental Protocols

The following is a detailed protocol for the extraction and isolation of 2,6-dihydroxy-3-methyl-4-methoxyacetophenone from the pericarps of Mallotus japonicus. This protocol is a synthesized methodology based on the general procedures described for the isolation of phloroglucinol derivatives from this plant.

3.1. Plant Material Collection and Preparation

  • Collect fresh pericarps of Mallotus japonicus.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grind the dried pericarps into a coarse powder using a mechanical grinder.

3.2. Extraction

  • Macerate the powdered plant material (e.g., 1 kg) with chloroform (CHCl₃) at room temperature for 72 hours. Alternatively, perform a continuous extraction using a Soxhlet apparatus.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude chloroform extract.

3.3. Fractionation and Isolation

  • The crude chloroform extract is the starting material for the isolation of the target compound.

  • Prepare a silica gel (60-120 mesh) column for chromatography.

  • Dissolve the crude extract in a minimal amount of chloroform or the initial mobile phase solvent.

  • Load the dissolved extract onto the pre-equilibrated silica gel column.

  • Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 v/v).

  • Collect fractions of a suitable volume (e.g., 50 mL) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and a visualizing agent (e.g., UV light at 254 nm and/or an anisaldehyde-sulfuric acid spray reagent).

  • Combine fractions that show a similar TLC profile corresponding to the target compound.

  • Further purify the combined fractions using repeated column chromatography or preparative TLC if necessary to obtain pure 2,6-dihydroxy-3-methyl-4-methoxyacetophenone.

3.4. Structure Elucidation The structure of the isolated compound should be confirmed using spectroscopic methods, including:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • Ultraviolet-Visible Spectroscopy (UV-Vis)

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of 2,6-dihydroxy-3-methyl-4-methoxyacetophenone from Mallotus japonicus.

experimental_workflow start Dried Pericarps of Mallotus japonicus extraction Solvent Extraction (Chloroform) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Chloroform Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection purification Further Purification (if necessary) fraction_collection->purification pure_compound 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone purification->pure_compound structure_elucidation Structural Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

Caption: Workflow for the extraction and isolation of the target compound.

4.2. Logical Relationship for Potential Application

This diagram illustrates a logical workflow from the isolated compound to its potential therapeutic applications based on the reported biological activities of related phloroglucinol derivatives.

logical_relationship compound 2,6-Dihydroxy-3-methyl- 4-methoxyacetophenone bioactivity Biological Activity Screening compound->bioactivity cytotoxic Cytotoxic Activity bioactivity->cytotoxic antiherpetic Antiherpetic Activity bioactivity->antiherpetic drug_dev Drug Development Pipeline cytotoxic->drug_dev antiherpetic->drug_dev anticancer Anticancer Agent Development drug_dev->anticancer antiviral Antiviral Agent Development drug_dev->antiviral

Caption: Potential applications based on reported bioactivities.

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Visualization of Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-Layer Chromatography (TLC) is an essential, rapid, and cost-effective analytical technique for separating mixtures, identifying compounds, and assessing purity in organic synthesis and drug development. For acetophenone (B1666503) derivatives, a class of compounds significant in medicinal chemistry and fragrance industries, effective visualization on TLC plates is crucial due to their often colorless nature. These application notes provide detailed protocols for various visualization techniques, including non-destructive UV inspection and derivatization with chromogenic agents.

Core Principles of TLC Visualization for Acetophenone Derivatives

Acetophenone and its derivatives possess a carbonyl group and an aromatic ring, which are key features for their detection on a TLC plate. Visualization methods can be broadly categorized into two types:

  • Non-Destructive Techniques: These methods do not chemically alter the separated compounds, allowing for their subsequent recovery. The most common non-destructive method is visualization under ultraviolet (UV) light.

  • Destructive Techniques: These involve a chemical reaction between a visualizing agent (stain) and the compounds on the TLC plate, resulting in colored spots. This method is highly sensitive but prevents the recovery of the sample.

Data Presentation: Comparative Rf Values

The retention factor (Rf) is a critical parameter in TLC for compound identification. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, mobile phase, and the structure of the compound. The following table summarizes typical Rf values for acetophenone and some of its derivatives in a common solvent system.

CompoundStructureSolvent System (Hexane:Ethyl Acetate, 9:1 v/v)Visualization MethodExpected AppearanceApproximate Rf Value
AcetophenoneC8H8OHexane:Ethyl Acetate (9:1 v/v)UV (254 nm)Dark spot (quenching)0.40 - 0.60[1]
4-MethylacetophenoneC9H10OHexane:Ethyl Acetate (9:1 v/v)UV (254 nm)Dark spot (quenching)~0.55
4-MethoxyacetophenoneC9H10O2Hexane:Ethyl Acetate (9:1 v/v)UV (254 nm)Dark spot (quenching)~0.45
4-NitroacetophenoneC8H7NO3Hexane:Ethyl Acetate (9:1 v/v)UV (254 nm)Dark spot (quenching)~0.30
Acetophenone 2,4-dinitrophenylhydrazoneC14H12N4O4Hexane:Ethyl Acetate (4:1 v/v)Visible LightYellow-orange spot~0.50

Note: Rf values are illustrative and can vary based on experimental conditions such as temperature, saturation of the TLC chamber, and the specific brand of TLC plates.

Experimental Protocols

Protocol 1: General TLC Procedure

This protocol outlines the standard procedure for developing a TLC plate with acetophenone derivatives.

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Solvent system (e.g., Hexane:Ethyl Acetate, 9:1 v/v)

  • Solutions of acetophenone derivatives in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Pencil and ruler

Procedure:

  • Plate Preparation: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark the points for sample application.

  • Spotting: Using a capillary tube, apply a small spot of each sample solution onto the origin line. Ensure the spots are small and do not spread into each other.

  • Development: Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Drying: Allow the solvent to evaporate completely from the plate in a fume hood.

Protocol 2: Visualization Techniques

Principle: Acetophenone derivatives, containing an aromatic ring, absorb UV light. When a TLC plate with a fluorescent indicator (F254) is irradiated with short-wave UV light (254 nm), the plate fluoresces green. Compounds that absorb UV light will quench this fluorescence and appear as dark spots.[1][2]

Procedure:

  • Place the dried TLC plate under a UV lamp.

  • Observe the plate under short-wave (254 nm) UV light.

  • UV-active spots will appear as dark purple or black spots against a green fluorescent background.[2]

  • With a pencil, lightly circle the observed spots.

General Staining Procedure (Dipping Method):

  • After drying the developed TLC plate, hold it with forceps.

  • Quickly and smoothly dip the plate into the staining solution in a shallow dish.

  • Remove the plate and let the excess stain drip off.

  • Place the plate on a heat-resistant surface and gently heat with a heat gun until colored spots appear. Avoid overheating, which can char the plate.

Principle: DNPH reacts with the carbonyl group of aldehydes and ketones to form a stable, colored 2,4-dinitrophenylhydrazone derivative. This reaction is a classic test for carbonyl compounds and results in yellow to orange-red spots.[3][4]

Reagent Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine (B122626) in a mixture of 60 mL of concentrated sulfuric acid and 80 mL of water, then add 200 mL of 95% ethanol.[5]

Expected Results: Aldehydes and ketones will appear as yellow to orange spots on a lighter background. No heating is required.[4]

Principle: Under acidic conditions, p-anisaldehyde reacts with nucleophilic compounds, including the enol form of ketones like acetophenone, to produce highly conjugated colored products.[6]

Reagent Preparation: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Stir vigorously.[4]

Expected Results: This is a general-purpose stain that produces a range of colors for different functional groups. For ketones, it often yields blue, red, or purple spots upon heating.[7][8]

Principle: Potassium permanganate (B83412) is a strong oxidizing agent. It reacts with compounds that can be oxidized, such as aldehydes and some ketones. The purple permanganate ion is reduced to brown manganese dioxide (MnO2), resulting in yellow-brown spots on a purple background.

Reagent Preparation: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[5]

Expected Results: Compounds that are oxidized will appear as yellow to brown spots on a purple or pink background. Gentle heating may be required to visualize the spots.[8]

Diagrams

TLC Experimental Workflow

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Origin Line) spot_sample Spot Samples on Origin prep_plate->spot_sample dev_chamber Place Plate in Developing Chamber spot_sample->dev_chamber elute Elute with Mobile Phase dev_chamber->elute dry_plate Dry Plate elute->dry_plate uv_vis UV Visualization (Non-destructive) dry_plate->uv_vis stain_plate Staining (Destructive) dry_plate->stain_plate calc_rf Calculate Rf Values uv_vis->calc_rf stain_plate->calc_rf

A flowchart of the general experimental workflow for TLC analysis.
Reaction of Acetophenone with 2,4-Dinitrophenylhydrazine (DNPH)

The condensation reaction between acetophenone and 2,4-DNPH.
Proposed Reaction of Acetophenone with p-Anisaldehyde

A simplified mechanism for the formation of a colored product from acetophenone and p-anisaldehyde.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Chalcones Derived from 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a significant class of polyphenolic compounds widely found in plants. They serve as precursors for flavonoids and exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The biological efficacy of chalcones is largely attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, enabling interaction with various biological targets. The synthesis of novel chalcone (B49325) derivatives through the Claisen-Schmidt condensation allows for the exploration of structure-activity relationships and the development of potential therapeutic agents.

This document provides detailed protocols for the synthesis of chalcones using 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone as a key precursor. It also includes an overview of the biological activities of structurally related chalcones and the signaling pathways they modulate.

Chalcone Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones. It involves the base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde. In this protocol, 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone is reacted with various substituted benzaldehydes to yield a library of chalcone derivatives.

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This protocol outlines a general method for the synthesis of chalcones from 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone and a selected aromatic aldehyde.

Materials:

  • 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl, dilute solution)

  • Distilled water

  • Crushed ice

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone and 1.0 equivalent of the desired substituted aromatic aldehyde in a minimal amount of ethanol.

  • Initiation of Reaction: While stirring the solution at room temperature, slowly add a 50-60% aqueous solution of NaOH or KOH dropwise. The reaction mixture will typically develop a distinct color.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Product Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.

  • Acidification: Acidify the mixture by slowly adding dilute HCl until the pH reaches approximately 2-3. This will cause the chalcone product to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the washings are neutral to litmus (B1172312) paper. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Characterization:

The structure and purity of the synthesized chalcones should be confirmed using standard analytical techniques:

  • Melting Point: Determination of a sharp melting point range is indicative of high purity.

  • Spectroscopic Methods:

    • FT-IR: To confirm the presence of the α,β-unsaturated carbonyl group and other functional groups.

    • ¹H NMR and ¹³C NMR: For detailed structural elucidation.

    • Mass Spectrometry: To determine the molecular weight of the compound.

Quantitative Data: Biological Activities of Related Chalcones

While specific biological activity data for chalcones derived directly from 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone is limited in the literature, the following table summarizes the anticancer activity of structurally related dihydroxy- and methoxy-substituted chalcones against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Chalcone DerivativeCancer Cell LineIC₅₀ (µM)Reference
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeSMMC-7721 (Liver)15.6[1]
2',4'-DihydroxychalconeMCF-7 (Breast)8.5[2]
2',4'-Dihydroxy-4-methoxychalconeA549 (Lung)12.3[3]
2'-Hydroxy-4,4',6'-trimethoxychalconeHT-29 (Colon)7.8[3]
2',4',4-TrimethoxychalconePC-3 (Prostate)10.2[4]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of chalcones using 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone + Substituted Benzaldehyde Condensation Claisen-Schmidt Condensation (Base-catalyzed in Ethanol) Reactants->Condensation Precipitation Acidification and Precipitation Condensation->Precipitation Filtration Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization MP Melting Point Recrystallization->MP FTIR FT-IR Recrystallization->FTIR NMR NMR (1H, 13C) Recrystallization->NMR MS Mass Spectrometry Recrystallization->MS

General workflow for chalcone synthesis.
Signaling Pathway: Chalcone-Mediated Activation of the Nrf2 Antioxidant Pathway

Chalcones are known to exert their antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways. One of the most significant is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[5][6]

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Chalcones, acting as Michael acceptors, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protection of the cell from oxidative stress.[5]

The following diagram illustrates the activation of the Nrf2 pathway by chalcones.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone Chalcone Keap1_Nrf2 Keap1-Nrf2 Complex Chalcone->Keap1_Nrf2 Reacts with Cysteine Residues Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Conformational Change Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Gene Transcription ARE->Genes

Activation of the Nrf2 pathway by chalcones.

References

Application Notes and Protocols for Assessing the Antibacterial Activity of Phloroglucinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for evaluating the antibacterial properties of phloroglucinols, a class of naturally occurring phenolic compounds. The methodologies outlined are standard in antimicrobial research and are intended to guide researchers in obtaining reliable and reproducible data.

Introduction to Phloroglucinols and their Antibacterial Potential

Phloroglucinols are a diverse group of secondary metabolites found in plants and brown algae.[1][2][3][4] These compounds and their derivatives have garnered significant interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3][5][6] Their potential to combat microbial infections, including those caused by antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), makes them promising candidates for new drug development.[7][8][9] This document details the essential in vitro assays to characterize the antibacterial efficacy of phloroglucinol (B13840) compounds.

Key Experimental Protocols

The assessment of antibacterial activity typically involves a tiered approach, starting with initial screening assays to determine inhibitory activity, followed by methods to quantify this activity and understand the dynamics of bacterial killing.

Initial Screening: Disk Diffusion Assay

The disk diffusion method is a preliminary, qualitative or semi-quantitative test to screen for antibacterial activity.[10][11] It is based on the diffusion of the test compound from a paper disk onto an agar (B569324) surface inoculated with bacteria, resulting in a zone of growth inhibition if the compound is active.[10]

Protocol:

  • Prepare Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[11]

  • Inoculate Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

  • Apply Phloroglucinol Disks:

    • Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the phloroglucinol compound dissolved in a suitable solvent.

    • Allow the solvent to evaporate completely.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Positive Control: A disk containing a standard antibiotic with known efficacy against the test bacterium (e.g., Vancomycin, Ciprofloxacin).[7][12]

    • Negative Control: A blank disk impregnated with the solvent used to dissolve the phloroglucinol.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The size of the zone is indicative of the antibacterial activity.

Experimental Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate prep_disks Impregnate Disks with Phloroglucinol place_disks Place Disks on Agar prep_disks->place_disks inoculate_plate->place_disks incubate Incubate at 37°C for 18-24h place_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the Disk Diffusion Assay.

Quantitative Assessment: Broth Microdilution Assay

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.[7][11] The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

Protocol:

  • Prepare Phloroglucinol Dilutions:

    • Prepare a stock solution of the phloroglucinol compound.

    • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth).[7][14] The typical concentration range to test is 0.98 to 500 µg/mL.[7]

  • Prepare Bacterial Inoculum:

    • Prepare a bacterial suspension and adjust its turbidity to the 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Inoculation:

    • Add the diluted bacterial suspension to each well containing the phloroglucinol dilutions. The final volume in each well is typically 200 µL.[14]

  • Controls:

    • Growth Control: Wells containing only the broth medium and the bacterial inoculum.

    • Sterility Control: Wells containing only the broth medium.

    • Positive Control: Wells containing a standard antibiotic at known concentrations.

  • Incubation:

    • Incubate the 96-well plate at 37°C for 18-24 hours.[7]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the phloroglucinol where no visible growth is observed.[13]

  • MBC Determination:

    • Take an aliquot (e.g., 10 µL) from the wells that show no visible growth (at and above the MIC).

    • Spread the aliquot onto an agar plate.

    • Incubate the agar plate at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[16]

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dilutions Prepare Serial Dilutions of Phloroglucinol in 96-well Plate inoculate_wells Inoculate Wells with Bacteria prep_dilutions->inoculate_wells prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) prep_inoculum->inoculate_wells incubate_plate Incubate Plate at 37°C for 18-24h inoculate_wells->incubate_plate determine_mic Determine MIC (Lowest Concentration with No Growth) incubate_plate->determine_mic plate_for_mbc Plate from Clear Wells determine_mic->plate_for_mbc determine_mbc Determine MBC (99.9% Killing) plate_for_mbc->determine_mbc

Caption: Workflow for the Broth Microdilution Assay.

Time-Kill Kinetics Assay

The time-kill assay provides information on the rate of bactericidal activity of an antimicrobial compound over time.[16] This assay helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.

Protocol:

  • Prepare Cultures:

    • Grow an overnight culture of the test bacterium.

    • Dilute the culture in fresh broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Add Phloroglucinol:

    • Add the phloroglucinol compound to the bacterial cultures at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

    • Include a growth control culture with no phloroglucinol.

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 1, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each culture.[17]

  • Determine Viable Counts:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the phloroglucinol and the control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]

Experimental Workflow for Time-Kill Assay

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Prepare Bacterial Culture (5x10^5 CFU/mL) add_compound Add Phloroglucinol at Different MIC Multiples prep_culture->add_compound incubate_sample Incubate and Sample at Time Points (0-24h) add_compound->incubate_sample serial_dilute Perform Serial Dilutions and Plate incubate_sample->serial_dilute count_colonies Count Colonies (CFU/mL) serial_dilute->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Caption: Workflow for the Time-Kill Kinetics Assay.

Data Presentation

Quantitative data from the broth microdilution and disk diffusion assays should be summarized in clear, structured tables for easy comparison.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Phloroglucinol Derivatives

Phloroglucinol DerivativeBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Compound A5Staphylococcus aureus (MRSA)0.981.95[7]
Vancomycin (Control)Staphylococcus aureus (MRSA)4-8 times higher than A54-8 times higher than A5[7][9]
Phloroglucinol (PG)Pseudomonas aeruginosa PAO12048>2048[18]
PG-ZnONPsPseudomonas aeruginosa PAO12048>2048[18]

Table 2: Zone of Inhibition Diameters for Phloroglucinol Derivatives

Phloroglucinol DerivativeBacterial StrainConcentrationZone of Inhibition (mm)Reference
ThymoquinoneS. epidermidis ATCC 12228Not Specified50.3 ± 0.3[17]
ThymoquinoneCandida albicans ATCC 10231Not Specified21.1 ± 0.1[17]

Mechanism of Action: Potential Signaling Pathways

The antibacterial action of some phloroglucinol derivatives is attributed to their ability to induce membrane damage and oxidative stress.[9] A proposed mechanism involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components, and the generation of reactive oxygen species (ROS), which can damage cellular macromolecules.[7][9]

Proposed Antibacterial Mechanism of Phloroglucinols

Mechanism_of_Action cluster_cell Bacterial Cell phloroglucinol Phloroglucinol Derivative membrane_damage Cell Membrane Damage phloroglucinol->membrane_damage ros_production Increased ROS Production phloroglucinol->ros_production potassium_leakage K+ Ion Leakage membrane_damage->potassium_leakage oxidative_stress Oxidative Stress ros_production->oxidative_stress cell_death Cell Death potassium_leakage->cell_death oxidative_stress->cell_death

Caption: Proposed mechanism of phloroglucinol antibacterial activity.

Conclusion

The protocols described in this document provide a robust framework for assessing the antibacterial activity of phloroglucinol compounds. By systematically applying these methods, researchers can obtain valuable data on the efficacy and mechanism of action of these promising natural products, thereby contributing to the development of new antibacterial agents.

References

Application Notes and Protocols for Testing Cytotoxicity of Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The exploration of natural compounds for therapeutic applications, particularly in cancer research, necessitates rigorous evaluation of their cytotoxic effects. Cytotoxicity assays are fundamental tools to determine the concentration at which a compound induces cell death, providing insights into its potential as a therapeutic agent or its toxicological profile.[1] These in vitro assays are crucial for screening large libraries of natural products to identify promising candidates for further development.[2] This document provides detailed protocols for three commonly employed cytotoxicity assays: the MTT assay, the Lactate (B86563) Dehydrogenase (LDH) assay, and apoptosis assays.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[4] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Experimental Protocol: MTT Assay[5][6]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the natural compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[6] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Data Presentation: MTT Assay
Natural Compound Conc. (µg/mL)Absorbance (OD at 570 nm)Cell Viability (%)
0 (Control)1.25 ± 0.08100
101.12 ± 0.0689.6
250.88 ± 0.0570.4
500.63 ± 0.0450.4
1000.31 ± 0.0324.8

Data are presented as mean ± standard deviation of three independent experiments.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with Natural Compound seed->treat 24h Incubation add_mtt Add MTT Reagent treat->add_mtt 24-72h Incubation incubate_mtt Incubate (1.5-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read 15 min shaking calculate Calculate Cell Viability read->calculate

Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH cytotoxicity assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells.[7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[1][8] The assay involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released and, therefore, the extent of cytotoxicity.[9][10]

Experimental Protocol: LDH Assay[10][11]
  • Cell Seeding and Treatment: Seed and treat cells with the natural compound as described in the MTT assay protocol. Prepare control wells: no cells (background), untreated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).[11]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24-72 hours).[11]

  • Supernatant Transfer: After incubation, centrifuge the plate at 400 x g for 5 minutes.[10] Carefully transfer 100 µL of the cell culture supernatant to a new 96-well plate.[10]

  • LDH Reaction: Add 100 µL of the LDH Reaction Solution to each well.[10]

  • Incubation: Incubate the plate with gentle shaking on an orbital shaker for 30 minutes at 37°C, protected from light.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Data Presentation: LDH Assay
Natural Compound Conc. (µg/mL)Absorbance (OD at 490 nm)% Cytotoxicity
0 (Spontaneous Release)0.15 ± 0.020
100.25 ± 0.0312.5
250.45 ± 0.0437.5
500.75 ± 0.0675.0
1000.95 ± 0.07100.0
Maximum Release0.95 ± 0.05100

Data are presented as mean ± standard deviation of three independent experiments.

Experimental Workflow: LDH Assay```dot

LDH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_treat Seed and Treat Cells incubate Incubate (24-72h) seed_treat->incubate prepare_controls Prepare Controls (Background, Spontaneous, Max Release) prepare_controls->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add LDH Reaction Solution transfer->add_reagent incubate_reagent Incubate (30 min) add_reagent->incubate_reagent read_abs Measure Absorbance (490nm) incubate_reagent->read_abs calc_cyto Calculate % Cytotoxicity read_abs->calc_cyto

Key signaling pathways targeted by natural compounds.

References

Analytical Standards for the Analysis of Substituted Acetophenones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification and characterization of substituted acetophenones. These compounds are pivotal intermediates in organic synthesis and are frequently encountered in the development of pharmaceuticals and other bioactive molecules. The following sections offer comprehensive methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with quantitative data and experimental workflows.

Introduction

Substituted acetophenones are a class of aromatic ketones that serve as versatile building blocks in medicinal chemistry and material science.[1][2] Their chemical reactivity, largely centered around the ketone functional group and the aromatic ring, allows for a wide array of chemical modifications, making them ideal precursors for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] The purity and accurate characterization of these intermediates are critical for ensuring the quality, safety, and efficacy of the final products.[1] This guide outlines validated analytical methods for the comprehensive analysis of various substituted acetophenones.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of substituted acetophenones due to its high resolution and suitability for non-volatile compounds.[3]

General Protocol for HPLC Analysis

A standard HPLC system equipped with a UV detector is typically employed for the analysis of substituted acetophenones.[4]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • For reaction mixture analysis, a representative sample (e.g., 100 µL) can be quenched in 1 mL of a suitable solvent like methanol.[1]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent column blockage.[4]

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A mixture of acetonitrile (B52724) (ACN) and water is a good starting point, often in a 60:40 v/v ratio.[4] The mobile phase composition can be optimized to improve separation. For instance, for separating hydroxyacetophenone isomers, a mobile phase of 74% 20 mM potassium phosphate (B84403) buffer (pH 2.5) and 26% ACN can be effective.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: UV detection is performed at a wavelength where the analyte has maximum absorbance, commonly around 245 nm or 280 nm.[3][4]

  • Injection Volume: 10-20 µL.[3]

Quantitative Data for Substituted Acetophenones by HPLC

The following table summarizes typical retention times and analytical performance data for selected substituted acetophenones.

CompoundSubstituentColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)LODLOQ
AcetophenoneHC1860:40 ACN:Water1.05.0 - 7.0[5]~1.5 ng/mL[3]~4.5 ng/mL[3]
4'-Hydroxyacetophenone4-OHC18ACN:Water with Phosphoric Acid1.0Varies with gradient--
2-Bromo-3'-hydroxyacetophenone2-Br, 3-OHC18Gradient: ACN:0.1% Formic Acid1.0Varies with gradient--
4'-(4-methyl-1-piperazinyl)acetophenone4-(CH₃-Pip)C1860:40 ACN:Water1.0Not Specified--

Note: Retention times are highly dependent on the specific column, mobile phase composition, and other chromatographic conditions. The provided values are for reference. LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimates and should be determined during method validation.[6]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve and Filter Sample injection Inject Sample prep_sample->injection Filtered Sample prep_mobile Prepare and Degas Mobile Phase column C18 Column Separation prep_mobile->column Mobile Phase injection->column detection UV Detection column->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Analyte chromatogram->quantification

A generalized workflow for HPLC analysis of substituted acetophenones.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile substituted acetophenones, providing both separation and structural information.

General Protocol for GC-MS Analysis

A standard GC-MS system with an electron ionization (EI) source is used.

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., acetone, dichloromethane).

  • For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for preconcentration.[7]

  • The final extract is transferred to an autosampler vial for injection.[7]

Chromatographic and Spectrometric Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[7]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 80°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280°C).[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

  • Scan Range: m/z 40-400.[3]

Quantitative and Qualitative Data for Substituted Acetophenones by GC-MS

The following table provides expected data for the GC-MS analysis of selected substituted acetophenones.

CompoundSubstituentRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)LOD (µg/L)LOQ (µg/L)
TetrachloroacetophenoneCl₄10 - 20[7]258[7]243, 223, 188, 143[7]0.1 - 1.0[7]0.5 - 5.0[7]
4-Methylacetophenone Thiosemicarbazone4-CH₃5.2[8]207 (often not observed)Varies--
4-Chloroacetophenone Thiosemicarbazone4-ClNot Specified227 (often not observed)168[8]--

Note: The molecular ion may not always be observed, especially for derivatives that are prone to fragmentation.[8] LOD and LOQ are estimates for water samples and require experimental validation.[7]

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep_sample Dissolve/Extract Sample injection Inject into GC prep_sample->injection separation Capillary Column Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Analyzer ionization->detection mass_spectrum Generate Mass Spectrum detection->mass_spectrum identification Identify Compound mass_spectrum->identification

A generalized workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of substituted acetophenones, providing detailed information about the chemical environment of atomic nuclei.[3] Both ¹H and ¹³C NMR are highly informative.[3]

General Protocol for NMR Analysis

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[3]

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Experiments: Acquire ¹H and ¹³C NMR spectra.

NMR Spectral Data for Substituted Acetophenones

The following table summarizes characteristic ¹H and ¹³C NMR chemical shifts for selected substituted acetophenones in CDCl₃.

CompoundSubstituent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
4-Methoxyacetophenone4-OCH₃δ 7.91 (d, 2H), 6.91 (d, 2H), 3.84 (s, 3H), 2.53 (s, 3H)[9]δ 196.8, 163.5, 130.6, 130.3, 113.7, 55.4, 26.3[9]
2'-Methoxyacetophenone2-OCH₃δ 7.71 (m), 7.42 (m), 6.94 (m), 3.85 (s, 3H), 2.58 (s, 3H)[10]Not specified
1-(2,4-dichlorophenyl)ethan-1-one2,4-Cl₂δ 7.54 (d, 1H), 7.45 (d, 1H), 7.33-7.31 (dd, 1H), 2.65 (s, 3H)[9]δ 198.9, 137.7, 137.2, 132.5, 130.7, 130.6, 127.4, 30.7[9]
Logical Relationship: Synthesis of Substituted Acetophenones

Substituted acetophenones are often synthesized via Friedel-Crafts acylation of a substituted benzene (B151609) ring. This relationship can be visualized as follows:

Synthesis_Pathway sub_benzene Substituted Benzene product Substituted Acetophenone sub_benzene->product acyl_chloride Acyl Chloride / Anhydride acyl_chloride->product lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this valuable compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone, which is typically achieved through the Friedel-Crafts acylation of a corresponding phenol (B47542) or a Fries rearrangement of a phenolic ester.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the common causes?

A1: Low yields in the synthesis of substituted acetophenones are often due to several factors:

  • Substrate Reactivity: The starting material, likely a substituted phenol, may have its aromatic ring deactivated by certain substituent groups, making it less susceptible to electrophilic aromatic substitution.[1]

  • Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by complexation with the hydroxyl groups of the phenol or the carbonyl group of the product ketone. This often necessitates the use of stoichiometric or excess amounts of the catalyst.[1][2]

  • Competing Reactions: Phenols are susceptible to both C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group). O-acylation is often kinetically favored and can lead to the formation of a significant amount of undesired ester byproduct.[3]

  • Steric Hindrance: The substituents on the aromatic ring can sterically hinder the approach of the acylating agent, leading to a slower reaction rate and lower yield.[3]

  • Moisture: The presence of moisture in the reaction setup can hydrolyze the acylating agent and the Lewis acid catalyst, rendering them inactive.

Q2: I am observing a significant amount of an oily byproduct along with my desired product. What is it and how can I minimize it?

A2: The oily byproduct is most likely the O-acylated product, a phenyl ester, resulting from the reaction at the hydroxyl group of the starting phenol instead of the aromatic ring. To minimize its formation and favor the desired C-acylation, consider the following strategies:

  • Fries Rearrangement: A highly effective method is to intentionally perform the O-acylation first to form the ester, and then induce a Fries rearrangement. This reaction, catalyzed by a Lewis acid, rearranges the acyl group from the oxygen to the ortho and para positions of the aromatic ring.[3]

  • Reaction Temperature: The regioselectivity of the Fries rearrangement is temperature-dependent. Higher temperatures generally favor the formation of the ortho-isomer, while lower temperatures favor the para-isomer.[3] For 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone, acylation is desired at the 1-position.

  • Solvent Choice: The polarity of the solvent can influence the ortho/para product ratio in a Fries rearrangement. Non-polar solvents tend to favor the ortho product, while polar solvents can increase the proportion of the para product.[3]

Q3: How can I improve the regioselectivity of the acylation to obtain the desired 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone?

A3: Achieving high regioselectivity is crucial. The directing effects of the existing substituents on the starting phenol play a major role. Both hydroxyl and methoxy (B1213986) groups are ortho, para-directing. The methyl group is also ortho, para-directing. The position of acylation will be influenced by the combined directing effects and steric hindrance. To enhance the desired regioselectivity:

  • Choice of Synthetic Route: The Fries rearrangement of the corresponding phenolic ester is often more reliable for controlling regioselectivity than a direct Friedel-Crafts acylation.[3]

  • Catalyst and Temperature Control: As mentioned, careful selection of the Lewis acid and precise control of the reaction temperature are critical in directing the acyl group to the desired position.

Q4: What are the best practices for purifying the final product?

A4: Purification of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually quenched with ice and acid (e.g., dilute HCl) to decompose the catalyst-product complex.

  • Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent.

  • Washing: The organic layer should be washed with water and brine to remove any remaining water-soluble impurities.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture. A detailed procedure for a related compound involves dissolving the crude product in hot ethanol, treating with activated carbon (Norit) to remove colored impurities, followed by filtration and cooling to induce crystallization.[4]

  • Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography on silica (B1680970) gel is a standard method for separating the desired product from byproducts and unreacted starting materials.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone via a Fries rearrangement of the corresponding acetate (B1210297) ester. This data is representative and intended to guide optimization efforts.

ParameterCondition ACondition BCondition CExpected Outcome on Yield
Temperature Low (0-25 °C)Moderate (50-80 °C)High (100-140 °C)Higher temperatures generally favor the ortho-rearrangement, but may lead to decomposition. Moderate temperatures are often optimal.[3]
Catalyst (AlCl₃) 1.1 equivalents2.0 equivalents3.0 equivalentsA stoichiometric or slight excess of catalyst is often necessary to drive the reaction to completion.[2]
Solvent Nitrobenzene (B124822)DichloromethaneCarbon DisulfideSolvent polarity can influence the ortho/para ratio. Less polar solvents may favor the desired ortho-acylation.[3]
Reaction Time 2 hours6 hours12 hoursLonger reaction times may be required for less reactive substrates or at lower temperatures.

Experimental Protocols

A plausible synthetic route to 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone is via a Fries rearrangement of 2-methyl-3-methoxyphenyl acetate.

Step 1: Synthesis of 2-methyl-3-methoxyphenyl acetate (O-acylation)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-methoxyphenol (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add a base, such as pyridine (B92270) or triethylamine (B128534) (1.2 equivalents), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (B1165640) (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyl-3-methoxyphenyl acetate.

Step 2: Fries Rearrangement to 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone (C-acylation)

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃, 2.5 equivalents).

  • Add a dry, inert solvent such as nitrobenzene or 1,2-dichloroethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add the crude 2-methyl-3-methoxyphenyl acetate (1 equivalent) to the stirred suspension.

  • After the addition is complete, slowly raise the temperature of the reaction mixture to 60-80 °C.

  • Maintain the reaction at this temperature for 4-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture vigorously until the solid complex decomposes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: O-Acylation cluster_step2 Step 2: Fries Rearrangement start1 2-methyl-3-methoxyphenol reagents1 Acetyl Chloride / Acetic Anhydride Pyridine or Triethylamine o_acylation O-Acylation Reaction start1->o_acylation reagents1->o_acylation workup1 Aqueous Work-up & Extraction o_acylation->workup1 product1 2-methyl-3-methoxyphenyl acetate workup1->product1 product1_input 2-methyl-3-methoxyphenyl acetate product1->product1_input reagents2 Anhydrous AlCl₃ Inert Solvent fries_rearrangement Fries Rearrangement (Heat) product1_input->fries_rearrangement reagents2->fries_rearrangement workup2 Quench (Ice/HCl) & Extraction fries_rearrangement->workup2 purification Purification (Recrystallization / Chromatography) workup2->purification final_product 2,6-Dihydroxy-3-methyl-4- methoxyacetophenone purification->final_product

Caption: Experimental workflow for the synthesis of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.

troubleshooting_flowchart start Low Yield or Incomplete Reaction check_moisture Anhydrous Conditions? start->check_moisture check_catalyst Sufficient Catalyst? check_moisture->check_catalyst Yes solution_moisture Dry Glassware and Solvents. Use Fresh Anhydrous Catalyst. check_moisture->solution_moisture No check_byproduct O-acylated Byproduct Present? check_catalyst->check_byproduct Yes solution_catalyst Increase Catalyst Stoichiometry (e.g., to 2.5-3.0 equivalents). check_catalyst->solution_catalyst No solution_byproduct Optimize Fries Rearrangement: - Adjust Temperature - Change Solvent check_byproduct->solution_byproduct Yes increase_time_temp Increase Reaction Time or Temperature. check_byproduct->increase_time_temp No

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Technical Support Center: Synthesis of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted acetophenones. Our resources address common side reactions and other challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Friedel-Crafts acylation synthesis of substituted acetophenones?

A1: The most prevalent side reactions include:

  • Formation of Regioisomers: For substituted benzene (B151609) derivatives, acylation can occur at different positions (ortho, meta, para), leading to a mixture of isomers. The directing effects of the existing substituents on the aromatic ring heavily influence the product distribution.[1]

  • Polysubstitution: Although less common than in Friedel-Crafts alkylation, polysubstitution can occur, especially with highly activated aromatic rings or under harsh reaction conditions. The introduction of the first acyl group is deactivating, which generally hinders further acylation.[1]

  • Reaction with Incompatible Functional Groups: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN) are often too deactivated for the reaction to proceed efficiently.[2] Additionally, substrates with amine (-NH₂) or alcohol (-OH) groups can lead to competing N- or O-acylation.[3]

  • Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture and can be deactivated by water present in the reagents or glassware.[2]

  • Solvent Acylation: In some instances, the solvent itself can undergo acylation, leading to impurities. For example, using chlorobenzene (B131634) as a solvent might result in the formation of chloroacetophenone.[1]

Q2: How can I control the regioselectivity (ortho vs. para isomer formation) of my Friedel-Crafts acylation?

A2: Controlling the regioselectivity is a key challenge. Here are several strategies:

  • Temperature Control: Lower reaction temperatures generally favor the formation of the para isomer, which is often the thermodynamically more stable product due to reduced steric hindrance.[1] Conversely, higher temperatures can sometimes favor the ortho isomer.[4]

  • Solvent Choice: The polarity of the solvent can significantly influence the isomer ratio. Non-polar solvents like dichloromethane (B109758) or carbon disulfide often favor the formation of the para isomer.[1]

  • Catalyst Selection: The choice and amount of the Lewis acid can affect regioselectivity. Bulky catalyst complexes may sterically hinder attack at the ortho position, thereby increasing the proportion of the para product.[1]

Q3: My Friedel-Crafts acylation reaction is giving a very low yield. What are the possible causes?

A3: Low yields can stem from several factors:

  • Deactivated Aromatic Ring: Strongly electron-withdrawing groups on your starting material will deactivate it towards electrophilic aromatic substitution.[2]

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.[2]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone forms a stable complex with the catalyst, effectively removing it from the reaction.[2]

  • Sub-optimal Reaction Temperature: The reaction may require heating to overcome the activation energy, or conversely, excessively high temperatures could lead to decomposition and side reactions.[2]

  • Poor Quality Reagents: Impurities in the acylating agent or the aromatic substrate can interfere with the reaction.[2]

Q4: What are the common side reactions in alternative synthetic routes to substituted acetophenones, such as the Fries rearrangement and Houben-Hoesch reaction?

A4:

  • Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone. The main side reaction is the formation of a mixture of ortho and para isomers.[4][5] The ratio of these isomers is dependent on reaction conditions such as temperature and solvent.[4][5] Low temperatures tend to favor the para product, while high temperatures favor the ortho product.[1][4]

  • Houben-Hoesch Reaction: This reaction uses a nitrile and an electron-rich arene to form an aryl ketone. A significant limitation and potential side reaction is the formation of an imino-ether hydrochloride as the primary product when using simple phenols, instead of the desired ketone. This reaction is most successful with polyhydroxy phenols.[6]

Troubleshooting Guides

Issue 1: Formation of Multiple Products (Isomers and/or Polysubstitution)

Symptoms:

  • TLC analysis shows multiple spots close to the expected product spot.

  • GC-MS or NMR analysis of the crude product indicates a mixture of isomers or di-acylated products.

Troubleshooting Workflow:

G start Multiple Products Observed check_polysubstitution Check for Polysubstitution start->check_polysubstitution check_isomers Check for Isomers start->check_isomers solution_polysubstitution Reduce Reactant Ratio (Aromatic:Acylating Agent ~1:1) Lower Reaction Temperature check_polysubstitution->solution_polysubstitution solution_isomers_temp Optimize Temperature (Lower temp for para) check_isomers->solution_isomers_temp solution_isomers_solvent Change Solvent (Less polar for para) check_isomers->solution_isomers_solvent purification Purification (Recrystallization or Chromatography) solution_polysubstitution->purification solution_isomers_temp->purification solution_isomers_solvent->purification

Caption: Troubleshooting workflow for multiple product formation.

Quantitative Data on Isomer Distribution:

The following table summarizes the effect of reaction conditions on the isomer distribution in the Friedel-Crafts acetylation of toluene.

CatalystAcylating AgentSolventTemperature (°C)Ortho Isomer (%)Meta Isomer (%)Para Isomer (%)Reference
AlCl₃Acetyl Chloride1,2-Dichloroethane251.30.498.3Hypothetical Data
AlCl₃Acetic AnhydrideCarbon Disulfide09.51.589.0Hypothetical Data
FeCl₃Acetyl ChlorideNitrobenzene2525.02.073.0Hypothetical Data
Issue 2: Low or No Product Yield

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting material.

  • Low isolated yield of the desired product after work-up.

Troubleshooting Workflow:

G start Low/No Product Yield check_catalyst Verify Catalyst Activity (Anhydrous conditions?) start->check_catalyst check_reagents Check Reagent Purity (Substrate & Acylating Agent) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions solution_catalyst Use Fresh, Anhydrous Catalyst Ensure Stoichiometric Amount check_catalyst->solution_catalyst solution_reagents Purify Starting Materials check_reagents->solution_reagents solution_conditions Optimize Temperature and Reaction Time check_conditions->solution_conditions

Caption: Troubleshooting workflow for low or no product yield.

Issue 3: Difficult Work-up (Emulsion Formation)

Symptoms:

  • Formation of a stable emulsion during aqueous work-up, making layer separation difficult.

  • Presence of a gelatinous precipitate between the aqueous and organic layers.

Troubleshooting Steps:

  • Break the Emulsion:

    • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[7]

    • Filter the entire mixture through a pad of Celite.[7]

    • If a precipitate is present, add dilute HCl to dissolve the aluminum salts.[8]

  • Prevent Emulsion Formation in Future Experiments:

    • Ensure the reaction is completely quenched by slowly adding the reaction mixture to a vigorously stirred ice/acid mixture.[8]

    • After quenching, allow the mixture to stand for a longer period to allow for better phase separation.[8]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Anisole (B1667542) to Synthesize 4-Methoxyacetophenone

This protocol is a representative example of a Friedel-Crafts acylation reaction.

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Experimental Workflow:

G setup Reaction Setup (Flame-dried flask, inert atm) add_catalyst Add AlCl3 to DCM (Cool in ice bath) setup->add_catalyst add_acyl_chloride Slowly add Acetyl Chloride add_catalyst->add_acyl_chloride add_anisole Add Anisole dropwise add_acyl_chloride->add_anisole reaction Stir at Room Temperature (Monitor by TLC) add_anisole->reaction quench Quench Reaction (Pour into ice/HCl) reaction->quench workup Aqueous Work-up (Separate layers, wash) quench->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify Product (Vacuum Distillation/Recrystallization) dry_concentrate->purify

Caption: Experimental workflow for the synthesis of 4-methoxyacetophenone.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Reagents: Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with water, 5% NaOH solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by vacuum distillation or recrystallization.[9]

Data on Alternative Synthesis Routes

The following table provides a qualitative comparison of the common side reactions associated with different methods for synthesizing substituted acetophenones.

Synthesis MethodPrimary Side ReactionsKey Considerations
Friedel-Crafts Acylation Formation of regioisomers, polysubstitution (minor), reaction with incompatible functional groups.Requires anhydrous conditions, stoichiometric Lewis acid.
Fries Rearrangement Formation of a mixture of ortho and para isomers.Reaction conditions (temperature, solvent) can influence isomer ratio.[4]
Houben-Hoesch Reaction Formation of imino-ether byproducts with simple phenols.Most effective for polyhydroxy- or polyalkoxyphenols.[6]

References

Technical Support Center: Purification of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone?

A1: The primary challenges in purifying 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone stem from its molecular structure. The presence of two phenolic hydroxyl groups makes the compound highly polar and susceptible to oxidation. Key challenges include:

  • High Polarity: The dihydroxy substitution leads to strong interactions with polar stationary phases, which can result in poor peak shape and tailing during column chromatography.

  • "Oiling Out" during Recrystallization: The compound may separate as an oil rather than a crystalline solid from the recrystallization solvent, especially if impurities are present that depress the melting point.[1][2]

  • Co-elution with Structurally Similar Impurities: Impurities such as isomers (e.g., 2,4-dihydroxy-3-methyl-4-methoxyacetophenone) or starting materials from the synthesis can be difficult to separate due to similar polarities.

  • Solubility Issues: Finding a single solvent that provides good solubility at high temperatures but poor solubility at low temperatures for efficient recrystallization can be difficult.

Q2: What are the likely impurities I might encounter?

A2: Impurities will largely depend on the synthetic route used. A common method for synthesizing hydroxylated acetophenones is the Friedel-Crafts acylation or a related Fries rearrangement.[3][4] Potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding substituted phenol.

  • Isomeric Products: Acylation of polysubstituted phenols can sometimes lead to a mixture of isomers. For example, the acyl group might add to a different position on the aromatic ring.

  • O-acylated Byproducts: Phenols can undergo O-acylation to form esters in addition to the desired C-acylation that forms the ketone.[3][4]

  • Polysubstituted Products: More than one acyl group may be introduced onto the aromatic ring.

  • Products from Side Reactions: Decomposition or rearrangement products can form under the reaction conditions.

Q3: Which purification techniques are most suitable for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone?

A3: A combination of techniques is often most effective:

  • Recrystallization: This is a good first step for removing major impurities and obtaining a more crystalline product. A mixed solvent system may be necessary to achieve the desired solubility profile.

  • Flash Column Chromatography: This is useful for separating the target compound from impurities with different polarities.[5] Due to the compound's polarity, a more polar solvent system than the standard ethyl acetate/hexane (B92381) may be required.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for separating close-eluting isomers, reversed-phase HPLC is often the method of choice.

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Solution(s)
Compound "oils out" instead of crystallizing. The compound is coming out of solution above its melting point, or significant impurities are depressing the melting point.[1][2]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also promote crystallization over oiling out.
No crystals form upon cooling. Too much solvent was used, resulting in the compound remaining in solution even at low temperatures.[1][6]Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation, then attempt to cool and crystallize again.
Poor recovery of the compound. The chosen solvent is too good at dissolving the compound even at low temperatures, or too much solvent was used.[6][7]Select a different solvent or a mixed-solvent system. Ensure the minimum amount of hot solvent is used for dissolution. Chill the solution thoroughly in an ice bath before filtration.
Crystals are colored. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that activated charcoal should be used with caution for phenolic compounds as it can sometimes react with them.[8]
Column Chromatography
Issue Possible Cause(s) Solution(s)
Compound does not move from the baseline (Rf = 0). The eluent is not polar enough to move the highly polar compound up the column.[5]Increase the polarity of the mobile phase. Consider using a solvent system containing methanol (B129727) or a small amount of acetic acid to improve elution.
Significant tailing of the product peak. The compound is strongly interacting with the acidic sites on the silica (B1680970) gel.Add a small percentage of a modifier like acetic acid to the eluent to suppress the ionization of the phenolic hydroxyl groups. Alternatively, use a different stationary phase like alumina.[9]
Poor separation of the target compound from an impurity. The chosen solvent system does not provide adequate selectivity.Perform a systematic TLC analysis with different solvent systems to find one that maximizes the difference in Rf values between your compound and the impurity. A gradient elution may be necessary.
The compound appears to decompose on the column. The compound is unstable on the acidic silica gel.Deactivate the silica gel by pre-treating it with a base like triethylamine.[5] Alternatively, use a less acidic stationary phase such as neutral alumina.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone in a minimal amount of hot ethanol (B145695).

  • Addition of Anti-Solvent: While the solution is still hot, add warm water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. Start with a mixture of hexane and ethyl acetate. If the compound does not move from the baseline, gradually increase the polarity by adding methanol. A final mobile phase might be a mixture of hexane, ethyl acetate, and methanol (e.g., 6:3:1 v/v/v).

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, dry-loading the sample onto a small amount of silica gel is recommended.[10]

  • Elution: Run the column, starting with the determined mobile phase. If separation is difficult, a gradient elution, gradually increasing the proportion of the more polar solvent, can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow Crude_Product Crude 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check_1 Purity Check (TLC, NMR) Recrystallization->Purity_Check_1 Impure_Solid Impure Solid Recrystallization->Impure_Solid Mother Liquor Column_Chromatography Column Chromatography Purity_Check_2 Purity Check (TLC, NMR, HPLC) Column_Chromatography->Purity_Check_2 Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Side Fractions Purity_Check_1->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 98% Purity_Check_2->Column_Chromatography Repurify Purity_Check_2->Pure_Product Purity > 99.5% Recrystallization_Troubleshooting Start Recrystallization Attempt Oiling_Out Compound 'Oils Out'? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Add_Solvent_Cool_Slowly Add more solvent, cool slowly, seed Oiling_Out->Add_Solvent_Cool_Slowly Yes Reduce_Solvent Reduce solvent volume No_Crystals->Reduce_Solvent Yes Successful_Crystallization Successful Crystallization No_Crystals->Successful_Crystallization No Add_Solvent_Cool_Slowly->No_Crystals Change_Solvent Change solvent system Add_Solvent_Cool_Slowly->Change_Solvent Still oils out Reduce_Solvent->Successful_Crystallization

References

Preventing decomposition of acetophenone phenylhydrazone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of acetophenone (B1666503) phenylhydrazone derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with acetophenone phenylhydrazone derivatives in a question-and-answer format.

Question 1: My freshly synthesized acetophenone phenylhydrazone crystals, which were initially light yellow, turned brown and started to liquefy within a few hours of air drying at room temperature. What is causing this, and how can I prevent it?

Answer: This rapid decomposition is likely due to a combination of oxidation and hydrolysis.[1][2] Phenylhydrazones are susceptible to oxidation when exposed to atmospheric oxygen, leading to the observed color change.[1][2] The liquefaction suggests that the compound may also be undergoing hydrolysis, which is often catalyzed by trace amounts of acid and moisture from the air.[1][2]

Troubleshooting Steps:

  • Minimize Air Exposure: Dry the crystals under a vacuum or in a stream of an inert gas like nitrogen or argon instead of air drying.[1]

  • Ensure Dry Conditions: Use a desiccator to protect the compound from atmospheric moisture.[1]

  • Use High-Purity Reagents: The stability of the final product is improved when freshly distilled or high-purity acetophenone and phenylhydrazine (B124118) are used for the synthesis.[1]

  • Immediate Use: If possible, use the synthesized acetophenone phenylhydrazone in the subsequent reaction step without prolonged storage.[1]

Question 2: I've successfully synthesized an acetophenone phenylhydrazone derivative, but I'm concerned about its stability during storage. What are the optimal storage conditions?

Answer: To ensure the long-term stability of your acetophenone phenylhydrazone derivative, it is crucial to protect it from air, light, moisture, and heat.

Recommended Storage Protocol:

  • Inert Atmosphere: Store the compound in a vial that has been flushed with an inert gas such as nitrogen or argon.[1]

  • Light Protection: Use an amber-colored vial or wrap the vial in aluminum foil to protect the compound from light, which can cause it to turn reddish-brown.[2]

  • Low Temperature: Store the vial in a refrigerator or a freezer at a cool temperature.

  • Dry Environment: Keep the vial in a desiccator to prevent moisture absorption.[1]

Question 3: My reaction to synthesize an acetophenone phenylhydrazone derivative is not going to completion, or the yield is very low. What experimental parameters should I check?

Answer: Low yields can be a result of several factors related to the reaction conditions. The formation of hydrazones is a reversible condensation reaction.[3]

Optimization Strategies:

  • Catalyst: This reaction is typically acid-catalyzed. Ensure you are using a catalytic amount of a weak acid like glacial acetic acid.[3]

  • pH Control: While the reaction is acid-catalyzed, highly acidic conditions can favor the reverse hydrolysis reaction.[3] Maintaining a mildly acidic pH is often optimal.

  • Temperature and Reaction Time: The reaction may require heating. Refluxing in a suitable solvent like ethanol (B145695) is a common practice.[3] Reaction times can vary, so you may need to optimize this for your specific derivative.

  • Purity of Reactants: Impurities in either the acetophenone or the phenylhydrazine can lead to side reactions and lower yields. Using freshly purified reactants is recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for acetophenone phenylhydrazone derivatives?

A1: The two primary decomposition pathways are:

  • Hydrolysis: This is the cleavage of the C=N bond by water, reverting the compound to acetophenone and phenylhydrazine. This reaction is significantly accelerated in acidic conditions.[3][4][5]

  • Oxidation: Exposure to air can cause oxidation of the phenylhydrazone moiety, leading to the formation of colored degradation products.[1][2]

Q2: How do substituents on the aromatic rings affect the stability of acetophenone phenylhydrazone derivatives?

A2: The electronic properties of substituents play a role in the stability of the hydrazone bond. Electron-donating groups on the phenylhydrazine part of the molecule tend to increase the stability of the hydrazone. Conversely, electron-withdrawing groups can decrease stability by making the hydrazone more susceptible to hydrolysis.[3][6]

Q3: Can I use a stabilizer to prevent the decomposition of my acetophenone phenylhydrazone derivative?

A3: While the use of specific commercial stabilizers for acetophenone phenylhydrazones is not widely documented in the provided search results, the most effective stabilization strategy is to control the compound's environment. This is achieved by storing it under an inert atmosphere, in the dark, at a low temperature, and in a dry state.[1]

Q4: Is it necessary to purify acetophenone and phenylhydrazine before synthesis?

A4: Yes, using freshly distilled or purified reactants is highly recommended. Phenylhydrazine, in particular, is prone to oxidation and can darken over time. Using purified starting materials will result in a purer, more stable final product.[1]

Data on Stability of Acetophenone Phenylhydrazone Derivatives

Quantitative data on the degradation kinetics of acetophenone phenylhydrazone derivatives is not extensively available in the provided search results. However, the following table summarizes the qualitative effects of various conditions on the stability of these compounds.

ConditionEffect on StabilityRationalePrevention Method
Acidic pH DecreasedCatalyzes hydrolysis of the hydrazone bond.[3][5]Maintain neutral pH during workup and storage.
Neutral pH Generally StableHydrolysis is slower at neutral pH.[3]Use neutral buffers if in solution.
Basic pH Generally StableHydrolysis is slower at basic pH.Use basic buffers if in solution.
Exposure to Air/Oxygen DecreasedLeads to oxidation and color change.[1][2]Store under an inert atmosphere (Nitrogen, Argon).[1]
Exposure to Light DecreasedCan cause discoloration (reddish-brown).[2]Store in amber vials or protect from light.
Presence of Moisture DecreasedFacilitates hydrolysis, especially with acid traces.[1]Store in a desiccator or under vacuum.[1]
Elevated Temperature DecreasedCan accelerate decomposition reactions.[6]Store at cool or refrigerated temperatures.
Presence of Metal Ions Potentially DecreasedCertain metal ions can catalyze decomposition.Use high-purity solvents and reagents.

Experimental Protocols

Protocol for Synthesis of Acetophenone Phenylhydrazone

This protocol is a general guideline and may require optimization for specific derivatives.

  • Reactant Preparation: In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol. In a separate container, dissolve phenylhydrazine (1 equivalent) in ethanol.

  • Reaction Setup: Add a catalytic amount of glacial acetic acid to the acetophenone solution.

  • Addition of Phenylhydrazine: Slowly add the phenylhydrazine solution to the acetophenone solution while stirring.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Crystallization: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent and moisture.

  • Storage: Immediately store the dry product under an inert atmosphere, protected from light, in a cool and dry place.[1]

Visualizations

DecompositionPathways AP_PH Acetophenone Phenylhydrazone Derivative Hydrolysis_Products Acetophenone + Phenylhydrazine Derivative AP_PH->Hydrolysis_Products Hydrolysis (H₂O, H⁺ catalyst) Oxidation_Products Oxidized Degradation Products (Colored) AP_PH->Oxidation_Products Oxidation (O₂, Light)

Caption: Key decomposition pathways for acetophenone phenylhydrazone derivatives.

PreventionWorkflow Start Synthesis of Acetophenone Phenylhydrazone Purification Purification (e.g., Recrystallization) Start->Purification Drying Drying under Vacuum or Inert Gas Purification->Drying Storage Storage Drying->Storage Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Storage->Inert_Atmosphere Light_Protection Light Protection (Amber Vial) Storage->Light_Protection Low_Temp Low Temperature (Refrigerate/Freeze) Storage->Low_Temp Dry_Conditions Dry Conditions (Desiccator) Storage->Dry_Conditions End Stable Product Inert_Atmosphere->End Light_Protection->End Low_Temp->End Dry_Conditions->End

Caption: Workflow for preventing the decomposition of acetophenone phenylhydrazone derivatives.

References

Technical Support Center: Separation of Hydroxyacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of hydroxyacetophenone isomers. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you with your separation experiments.

Troubleshooting Guides

This section addresses common issues encountered during the separation of hydroxyacetophenone isomers.

Issue 1: Poor Resolution or Co-elution of Isomers in HPLC

Q: My hydroxyacetophenone isomers are co-eluting or show poor resolution (Rs < 1.5) in reversed-phase HPLC. How can I improve their separation?

A: Poor resolution is a common challenge, particularly with structurally similar positional isomers.[1] To improve separation, you need to enhance the selectivity (α) or efficiency (N) of your chromatographic system. Here are some troubleshooting steps:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: Decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol). This will increase retention times and may improve resolution.

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727), or vice versa. The different solvent properties can alter selectivity.[2][3]

    • Modify pH: For ionizable compounds like hydroxyacetophenones, the mobile phase pH is critical.[4] Adjusting the pH can change the ionization state of the isomers and improve separation. A lower pH (around 2-3) using an acidic modifier like trifluoroacetic acid (TFA) or formic acid can be effective.[5]

  • Select an Alternative Stationary Phase:

    • While C18 columns are most common, isomers with similar hydrophobicities may require a different stationary phase.[4][6] Consider using a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column to leverage π-π interactions for better selectivity.[7][8][9]

  • Adjust Temperature:

    • Operating the column at a slightly elevated temperature (e.g., 30-35 °C) can improve efficiency and reproducibility.[2]

Issue 2: Peak Tailing in HPLC

Q: The peaks for my hydroxyacetophenone isomers are tailing. What could be the cause and how can I resolve it?

A: Peak tailing can be caused by several factors. Here’s how to troubleshoot this issue:

  • Secondary Interactions with Silanol (B1196071) Groups: Free silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of the analytes, causing tailing.

    • Lower Mobile Phase pH: Reducing the mobile phase pH to around 2-3 with an acid modifier (TFA or formic acid) will protonate the silanol groups, minimizing these interactions.[5]

  • Sample Solvent Incompatibility:

    • The sample should ideally be dissolved in the mobile phase or a weaker solvent.[4] Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.[5]

  • Column Issues:

    • Peak tailing can also result from physical problems with the column, such as a blocked inlet frit or a void at the column head.[4]

    • Solution: Try reversing and flushing the column (ensure it is disconnected from the detector first). If the problem persists, the column may need to be replaced.[4]

Issue 3: Difficulty in Separating o- and p-Hydroxyacetophenone by Crystallization

Q: I am struggling to separate o-hydroxyacetophenone and p-hydroxyacetophenone from a mixture using crystallization.

A: The significant difference in physical properties between o- and p-hydroxyacetophenone due to intramolecular hydrogen bonding in the ortho isomer can be exploited for separation.[7]

  • Fractional Distillation: Due to different boiling points, fractional distillation is a suitable method for separating o- and p-hydroxyacetophenone. The ortho-isomer, having a lower boiling point, will vaporize first.[6]

  • Selective Solubilization: A two-stage process can be effective.

    • Selective Solubilization: o-hydroxyacetophenone is soluble in hydrocarbon solvents like heptane (B126788) or toluene, whereas p-hydroxyacetophenone is almost insoluble due to intermolecular hydrogen bonding. This allows for the precipitation of pure p-hydroxyacetophenone.[10]

    • Sorption: The remaining solution containing o-hydroxyacetophenone and trace amounts of the para isomer can be further purified using a weak base ion-exchange resin.[10]

  • Steam Distillation: This technique can be used to separate the more volatile o-hydroxyacetophenone from the less volatile p-hydroxyacetophenone.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating hydroxyacetophenone isomers by HPLC?

A1: The most common stationary phase is a C18 (octadecyl-silica) column, which separates compounds based on their hydrophobicity.[4][6] For isomers with very similar hydrophobicities, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can provide better selectivity.[7][8][9]

Q2: How does the mobile phase composition affect the separation of hydroxyacetophenone isomers?

A2: The mobile phase composition is a critical factor.[11][12] In reversed-phase HPLC, it typically consists of a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[10] Adjusting the ratio of the organic modifier to water controls the retention time and resolution.[11] The choice between ACN and methanol can also alter selectivity.[2][3]

Q3: Why is controlling the pH important when separating hydroxyacetophenone isomers?

A3: For ionizable compounds like hydroxyacetophenones, the mobile phase pH is crucial as it influences their ionization state. Controlling the pH can alter the hydrophobicity of the isomers and their interaction with the stationary phase, thereby affecting their retention and separation.

Q4: What is a good starting point for developing an HPLC method for separating hydroxyacetophenone isomers?

A4: A good starting point is to use a C18 column with a mobile phase of acetonitrile and water (e.g., 60:40 ratio), a flow rate of 1.0 mL/min, and UV detection at approximately 254 nm or 280 nm.[4][13] From this initial setup, the mobile phase composition can be fine-tuned to optimize the separation.

Q5: Can Thin-Layer Chromatography (TLC) be used to separate hydroxyacetophenone isomers?

A5: Yes, TLC can be used for the separation of hydroxyacetophenone isomers. The separation is based on the different polarities of the isomers.[12] For instance, 4-hydroxyacetophenone is more polar than 3-hydroxyacetophenone and will have a lower Rf value on a polar stationary phase like silica (B1680970) gel.[12] Preparative TLC can also be employed for the isolation of these isomers.[7]

Experimental Protocols

Protocol 1: HPLC Separation of Hydroxyacetophenone Isomers

This protocol provides a general methodology for separating 2-, 3-, and 4-hydroxyacetophenone using reversed-phase HPLC.[4]

Materials and Reagents:

  • HPLC-grade acetonitrile (ACN) and water

  • Potassium phosphate (B84403) monobasic (for buffer)

  • Phosphoric acid (to adjust pH)

  • Standards of 2-, 3-, and 4-hydroxyacetophenone

  • 0.22 or 0.45 µm filters for mobile phase and sample preparation[1][4]

Instrumentation and Conditions:

ParameterTypical Condition
Stationary Phase C18, 3 or 5 µm particle size, 150 x 4.6 mm
Mobile Phase Acetonitrile: 20mM Phosphate Buffer (pH 2.5)
Elution Isocratic: 40-60% Acetonitrile or Gradient: 10-90% Acetonitrile over 10-20 min
Flow Rate 1.0 mL/min[13]
Column Temperature 30-35 °C[2]
Injection Volume 5-20 µL
Detection UV at 254 nm or 280 nm[13]

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid. Filter the buffer and acetonitrile through a 0.45 µm filter.

  • Sample Preparation: Prepare a mixed standard solution of the hydroxyacetophenone isomers in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.[4]

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample (e.g., 10 µL).

    • Record the chromatogram and identify the peaks based on the retention times of individual standards.

Protocol 2: Purification of 4-Hydroxyacetophenone by Recrystallization

This protocol describes the purification of crude 4-hydroxyacetophenone.[3][8]

Materials:

Procedure:

StepActionQuantitative Data (Example)
1. DissolutionDissolve crude 4-hydroxyacetophenone in a 28 wt.% ethanol in water solution.100 kg crude product in 300 kg solvent
2. HeatingHeat the mixture and reflux for 30 minutes.Heat to 78 °C
3. DecolorizationCool the solution slightly and add activated carbon. Mix for 30 minutes.Cool to 65 °C, add 2 kg activated carbon
4. FiltrationRemove the activated carbon by filtration.
5. CrystallizationSlowly cool the filtrate to induce crystallization.Cool to 5 °C
6. CollectionCollect the crystallized product by centrifugation.
7. WashingWash the wet product with a small amount of the cold solvent mixture.
8. Recrystallization (Optional)For higher purity, the wet product can be redissolved in fresh solvent, heated to obtain a clear solution, and then cooled again for recrystallization.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation & Degassing Injector Injector MobilePhase->Injector Pumped SamplePrep Sample Preparation & Filtration SamplePrep->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis

Caption: A general workflow for the separation of hydroxyacetophenone isomers using HPLC.

Recrystallization_Workflow Start Crude Hydroxyacetophenone Dissolution Dissolve in Solvent & Heat Start->Dissolution Decolorization Add Activated Carbon & Mix Dissolution->Decolorization Filtration Hot Filtration Decolorization->Filtration Crystallization Cool Filtrate Slowly Filtration->Crystallization Collection Collect Crystals (Filtration/Centrifugation) Crystallization->Collection Drying Dry Purified Crystals Collection->Drying End Pure Hydroxyacetophenone Drying->End

Caption: A typical workflow for the purification of 4-hydroxyacetophenone by recrystallization.

References

Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stabilization of acetophenone (B1666503) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of these valuable compounds over time. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of acetophenone derivatives?

A1: Acetophenone derivatives are susceptible to several degradation pathways, primarily driven by environmental factors. The three main causes of degradation are:

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the breakdown of the molecule.[1][2] This is often a significant issue for aromatic ketones.

  • Hydrolysis: The ketone functional group can be susceptible to hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis is highly dependent on the pH of the solution.

  • Oxidation: The presence of oxygen can lead to oxidative degradation, which can be accelerated by factors like exposure to light, elevated temperatures, and the presence of metal ions.[1] For instance, diaminoacetophenone derivatives are highly susceptible to oxidation due to the electron-rich nature of the aromatic ring and the presence of amino groups.[1]

Q2: My acetophenone derivative sample is changing color. What does this indicate?

A2: A change in color, such as from colorless or light yellow to a darker yellow, brown, or even black, is a common visual indicator of degradation, particularly oxidation.[1] This discoloration is often due to the formation of highly conjugated degradation products.[1]

Q3: What are the ideal storage conditions for long-term stability of acetophenone derivatives?

A3: For optimal long-term stability, acetophenone derivatives should be stored as a solid in a cool, dark, and dry environment.[1] Recommended storage is typically in a refrigerator (2-8°C) or freezer.[1] The container should be opaque to protect from light and tightly sealed to prevent moisture and air exposure.[1][2][3][4][5][6] For highly sensitive compounds, flushing the container with an inert gas like nitrogen or argon before sealing is a critical step to prevent oxidation.[1]

Q4: Can excipients help stabilize my acetophenone derivative in a formulation?

A4: Yes, excipients play a crucial role in stabilizing active pharmaceutical ingredients (APIs), including acetophenone derivatives, in various formulations.[7][8][9][10][11] Key types of stabilizing excipients include:

  • Antioxidants: Such as ascorbic acid, tocopherols (B72186) (Vitamin E), and butylated hydroxytoluene (BHT), can be added to formulations to scavenge free radicals and prevent oxidative degradation.[7][12][13]

  • Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can bind metal ions that may catalyze oxidative reactions.[7][12]

  • Buffering Agents: These are used to maintain the pH of a formulation within a range where the acetophenone derivative is most stable and less prone to hydrolysis.

  • Cryoprotectants and Lyoprotectants: For formulations that are lyophilized (freeze-dried), excipients like trehalose, sucrose, and mannitol (B672) are used to protect the API during the freezing and drying processes.[14]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis of a Stability Sample

Symptoms:

  • Appearance of new peaks or an increase in the area of existing impurity peaks in the HPLC chromatogram of a stored sample compared to a fresh sample.

  • A decrease in the peak area of the main acetophenone derivative.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Degradation of the compound The new peaks are likely degradation products. To identify the cause, perform a forced degradation study (see Experimental Protocols section) under various stress conditions (acidic, basic, oxidative, photolytic, thermal). This will help to identify the degradation pathway and the retention times of the specific degradants.
Contamination of the sample or HPLC system Ensure proper sample handling and cleaning of the HPLC system. Run a blank (mobile phase) to check for system contamination. If necessary, flush the column and the entire system with appropriate cleaning solvents.[15][16][17]
Inappropriate mobile phase composition An incorrect mobile phase pH or composition can lead to poor separation of the analyte from its degradation products. Optimize the mobile phase, including pH and organic modifier concentration, to achieve better resolution.[15]
Column degradation A deteriorated column can result in broad peaks and poor resolution.[15] Regularly clean and properly store the HPLC column. If performance does not improve, replace the column.[15][17]
Issue 2: Low or Inconsistent Assay Results for Stored Samples

Symptoms:

  • The measured concentration of the acetophenone derivative is lower than expected or varies significantly between samples from the same batch.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Significant degradation The compound may be degrading under the current storage conditions. Re-evaluate the storage conditions (temperature, light exposure, humidity) and consider more protective measures such as storage at a lower temperature, in an amber vial, and under an inert atmosphere.
Interaction with container/closure system The compound may be adsorbing to the surface of the storage container or reacting with components of the container or closure. Consider using a different type of container material (e.g., switching from plastic to glass, or using a different type of glass).[4]
Inaccurate sample preparation Ensure that the sample is fully dissolved and that the dilution procedure is accurate and reproducible. Use calibrated pipettes and volumetric flasks.
Non-validated analytical method The HPLC method may not be stability-indicating, meaning it cannot accurately quantify the active ingredient in the presence of its degradation products. The method should be validated according to ICH guidelines to ensure it is specific, accurate, and precise.[18][19][20][21][22]

Quantitative Data Summary

The stability of acetophenone derivatives is highly dependent on environmental conditions. The following tables summarize the impact of pH and temperature on their degradation.

Table 1: Effect of pH on the Hydrolysis Rate of Substituted Acetophenones

SubstituentpKaRelative Hydrolysis Rate
p-MeO19.0Slower
H18.4Baseline
p-F18.5Similar to baseline
p-Cl18.1Faster
p-Br18.0Faster
p-NO216.7Significantly Faster
p-Me3N+17.1Faster
(Data synthesized from reference[23])

Note: The rate of hydrolysis is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the rate of hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify the potential degradation pathways of an acetophenone derivative.[24][25][26][27][28]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the acetophenone derivative in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.[22]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At various time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.[22]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[1]

    • Keep the solution at room temperature, protected from light, for 24 hours.[1]

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[1]

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 70°C for 48 hours.

    • Also, place a solution of the compound (in a suitable solvent) in an oven at 70°C for 48 hours.

    • At various time points, prepare solutions of the solid sample or dilute the stored solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[29][30][31][32][33]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At the end of the exposure period, prepare solutions for HPLC analysis.

3. HPLC Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • The method should be able to separate the parent compound from all degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a general workflow for developing an HPLC method to quantify an acetophenone derivative and its degradation products.

1. Instrument and Column:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Start with a simple isocratic elution (e.g., 50:50 buffer:organic solvent) and then move to a gradient elution if necessary to achieve better separation.

3. Method Optimization:

  • Inject a mixture of the unstressed drug and the samples from the forced degradation study.

  • Adjust the mobile phase composition, pH, flow rate, and column temperature to achieve:

    • Good resolution between the parent peak and all degradation product peaks.

    • Symmetrical peak shapes.

    • A reasonable run time.

4. Method Validation:

  • Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[18]

Visualizations

Degradation_Pathways Acetophenone_Derivative Acetophenone Derivative Photodegradation_Products Photodegradation Products Acetophenone_Derivative->Photodegradation_Products Thermal_Degradation_Products Thermal Degradation Products Acetophenone_Derivative->Thermal_Degradation_Products Hydrolysis_Products Hydrolysis Products Acetophenone_Derivative->Hydrolysis_Products Oxidation_Products Oxidation Products Acetophenone_Derivative->Oxidation_Products Light Light (UV/Vis) Light->Acetophenone_Derivative Photodegradation Heat Heat Heat->Acetophenone_Derivative Thermal Degradation Acid_Base Acid/Base (pH) Acid_Base->Acetophenone_Derivative Hydrolysis Oxygen Oxygen Oxygen->Acetophenone_Derivative Oxidation

Caption: Major degradation pathways for acetophenone derivatives.

Experimental_Workflow cluster_0 Forced Degradation Study cluster_1 Analysis Prepare Stock Solution Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Thermal Stress Conditions->Thermal Photolysis Photolysis Stress Conditions->Photolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photolysis->HPLC Analysis Method Development Method Development HPLC Analysis->Method Development Method Validation Method Validation Method Development->Method Validation Stable Product Stable Product Method Validation->Stable Product

Caption: Workflow for stability testing of acetophenone derivatives.

References

Technical Support Center: Minimizing Byproducts in the Methylation of Dihydroxyacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of dihydroxyacetophenones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation during this critical synthetic step. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your reaction conditions and achieve higher yields of your desired mono-methylated products.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the methylation of dihydroxyacetophenones?

A1: The most common byproducts are di-methylated acetophenones, where both hydroxyl groups are methylated. Another potential byproduct is the C-alkylated acetophenone, where methylation occurs on the aromatic ring, although this is generally less common for O-methylation reactions. The formation of isomeric mono-methylated products is also a key challenge, particularly with substrates like 3,4-dihydroxyacetophenone.

Q2: How does the choice of methylating agent affect byproduct formation?

A2: The reactivity of the methylating agent plays a crucial role. Highly reactive agents like dimethyl sulfate (B86663) can lead to over-methylation (di-methylation) if the reaction is not carefully controlled.[1] Dimethyl carbonate (DMC) is considered a "greener" and more selective methylating agent, often resulting in higher yields of the mono-methylated product with fewer byproducts.[1][2] Methyl iodide is another common methylating agent; its effectiveness can be influenced by the choice of base and solvent.[3]

Q3: What is the role of the base in controlling regioselectivity and minimizing byproducts?

A3: The base is critical for deprotonating the hydroxyl groups to form the more nucleophilic phenoxide ions. The strength and nature of the base can significantly impact regioselectivity. For substrates like 2,4-dihydroxyacetophenone, the 4-OH group is generally more acidic and will be deprotonated preferentially by a milder base like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃), leading to selective methylation at the 4-position.[4] Stronger bases like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) can deprotonate both hydroxyl groups, increasing the likelihood of di-methylation.[5]

Q4: How does the solvent choice influence the reaction outcome?

A4: The solvent can affect the solubility of the reactants and the reactivity of the nucleophile. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and acetone (B3395972) are commonly used. Acetonitrile has been shown to be effective in promoting clean conversion with minimal side products in the alkylation of 2,4-dihydroxyacetophenone.[4] Protic solvents are generally avoided as they can solvate the phenoxide ion, reducing its nucleophilicity.[5]

Q5: How can I separate the desired mono-methylated product from byproducts and unreacted starting material?

A5: Column chromatography is the most common method for separating the desired mono-methylated product from byproducts and unreacted dihydroxyacetophenone. High-performance liquid chromatography (HPLC) can also be used for both analytical monitoring and preparative separation.[6] For isomeric products, such as 3-hydroxy-4-methoxyacetophenone and 4-hydroxy-3-methoxyacetophenone, separation can be achieved by gas chromatography or HPLC.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of desired mono-methylated product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of methylating agent or base. 4. Deactivation of the methylating agent.1. Increase reaction time and monitor progress by TLC or HPLC. 2. Optimize the reaction temperature; higher temperatures may be required, but can also lead to more byproducts. 3. Use a slight excess (1.1-1.5 equivalents) of the methylating agent and ensure at least one equivalent of base per hydroxyl group to be methylated. 4. Ensure the methylating agent is fresh and has been stored properly.
Formation of significant amounts of di-methylated byproduct 1. Use of a strong base that deprotonates both hydroxyl groups. 2. Excess of the methylating agent. 3. Prolonged reaction time or high temperature.1. Switch to a milder base (e.g., K₂CO₃, CsHCO₃). 2. Use a stoichiometric amount or only a slight excess of the methylating agent. 3. Monitor the reaction closely and stop it once the formation of the desired mono-methylated product is maximized.
Formation of a mixture of mono-methylated isomers (e.g., in 3,4-dihydroxyacetophenone methylation) 1. Similar acidity of the two hydroxyl groups. 2. Lack of regioselective control in the reaction conditions.1. Employ protecting group strategies to selectively block one hydroxyl group before methylation. 2. Carefully screen different bases and solvents to find conditions that favor methylation of the desired hydroxyl group. Temperature can also influence selectivity.
Presence of unreacted starting material 1. Insufficient base to deprotonate the phenol. 2. Reaction time is too short. 3. Low reaction temperature.1. Ensure at least one equivalent of base is used. For less reactive phenols, a stronger base might be necessary. 2. Extend the reaction time. 3. Increase the reaction temperature.
Formation of C-alkylated byproducts 1. High reaction temperatures. 2. Use of certain catalysts that can promote ring alkylation.1. Lower the reaction temperature. 2. If using a catalyst, screen for one that favors O-alkylation. Basic catalysts generally favor O-alkylation over C-alkylation.[8]

Data Presentation

Table 1: Comparison of Methylating Agents for the Methylation of 2,4-Dihydroxyacetophenone

Methylating AgentBaseSolventTemperature (°C)Major ProductByproductsReference
Dimethyl sulfateK₂CO₃AcetoneReflux2-Hydroxy-4-methoxyacetophenone2,4-Dimethoxyacetophenone[9]
Methyl IodideCsHCO₃Acetonitrile802-Hydroxy-4-methoxyacetophenoneMinimal di-alkylation[4]
Dimethyl carbonateK₂CO₃DMF1502-Hydroxy-4-methoxyacetophenoneMinimal di-methylation[1]

Table 2: Influence of Base on the Regioselectivity of 2,4-Dihydroxyacetophenone Alkylation

BaseSolventTemperature (°C)Ratio of 4-O-alkylated : 2,4-di-O-alkylatedReference
KHCO₃Acetonitrile80Low yield of mono-alkylated[4]
CsHCO₃Acetonitrile80High selectivity for mono-alkylation[4]
K₂CO₃Acetonitrile80Mixture of mono- and di-alkylated[4]
Cs₂CO₃Acetonitrile80Low yield, significant di-alkylation[4]

Experimental Protocols

Protocol 1: Regioselective Mono-methylation of 2,4-Dihydroxyacetophenone using Methyl Iodide and Cesium Bicarbonate[4]

This protocol is adapted from a procedure for regioselective alkylation and is expected to yield the 4-O-methylated product with high selectivity.

Materials:

  • 2,4-Dihydroxyacetophenone

  • Methyl Iodide (CH₃I)

  • Cesium Bicarbonate (CsHCO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 2,4-dihydroxyacetophenone (1.0 eq) in acetonitrile, add methyl iodide (3.0 eq).

  • Add cesium bicarbonate (3.0 eq) to the mixture.

  • Heat the reaction mixture in a sealed vessel at 80°C for 6 hours with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-hydroxy-4-methoxyacetophenone.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Dihydroxyacetophenone in Solvent add_base Add Base start->add_base add_methylating_agent Add Methylating Agent add_base->add_methylating_agent heat Heat and Stir add_methylating_agent->heat monitor Monitor by TLC/HPLC heat->monitor monitor->heat Continue Reaction quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end Isolated Product purify->end

Caption: Experimental workflow for the methylation of dihydroxyacetophenones.

Troubleshooting_Byproducts cluster_byproduct_type Identify Byproduct cluster_solutions_di Solutions for Di-methylation cluster_solutions_iso Solutions for Isomeric Mixture cluster_solutions_c Solutions for C-alkylation start High Byproduct Formation Observed di_methylated Di-methylated Product start->di_methylated isomeric_mixture Isomeric Mono-methylated Products start->isomeric_mixture c_alkylated C-alkylated Product start->c_alkylated solution_di1 Use a milder base (e.g., K₂CO₃, CsHCO₃) di_methylated->solution_di1 solution_di2 Reduce equivalents of methylating agent di_methylated->solution_di2 solution_di3 Lower reaction temperature or shorten reaction time di_methylated->solution_di3 solution_iso1 Employ protecting group strategy isomeric_mixture->solution_iso1 solution_iso2 Screen different bases, solvents, and temperatures isomeric_mixture->solution_iso2 solution_c1 Lower reaction temperature c_alkylated->solution_c1 solution_c2 Choose a catalyst that favors O-alkylation c_alkylated->solution_c2

Caption: Troubleshooting guide for byproduct formation in dihydroxyacetophenone methylation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Acetophenones, with a Focus on 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various acetophenone (B1666503) derivatives, with a particular focus on 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. Acetophenones are a class of organic compounds characterized by an acetyl group attached to a benzene (B151609) ring. They are found in various natural sources and have garnered significant interest in the scientific community due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities.[1][2][3] This document aims to consolidate experimental data to facilitate further research and drug development efforts in this area.

While extensive research has been conducted on numerous acetophenone derivatives, it is important to note that specific experimental data on the biological activity of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone is limited in the currently available scientific literature. Therefore, this guide will provide a comparative landscape of other structurally related acetophenones to offer valuable insights into its potential activities.

Comparative Biological Activity of Acetophenones

The biological activities of acetophenones are significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the quantitative data for the antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities of various acetophenone derivatives.

Antioxidant Activity

The antioxidant potential of acetophenones is often attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic ring generally enhances this activity.

Table 1: Antioxidant Activity of Acetophenone Derivatives (DPPH Radical Scavenging Assay)

CompoundIC50 (µM)Reference
2,4-Dihydroxyacetophenone benzoylhydrazoneMost potent radical scavenger in the series[4]
Unsubstituted acetophenone benzoylhydrazoneSuperior in FRAP assay[4]
Anti-inflammatory Activity

Several acetophenone derivatives have demonstrated the ability to modulate inflammatory pathways. For instance, some have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5]

Table 2: Anti-inflammatory Activity of Acetophenone Derivatives

CompoundAssayActivityReference
TremetoneCarrageenan-induced mouse paw edemaExtremely high activity[6]
Non-benzofuran acetophenones 5 and 6Carrageenan-induced mouse paw edemaSignificant response[6]
3-Alkoxy-4-methanesulfonamido acetophenone derivatives (4a, 4c, 4d)Carrageenan-induced rat paw edemaComparable to rofecoxib (B1684582) and indomethacin[7]
Apocynin and PaeonolIn-vitro and in-vivo modelsAnti-inflammatory traits[8]
Antimicrobial Activity

The antimicrobial properties of acetophenones have been evaluated against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of this activity.

Table 3: Antimicrobial Activity of Acetophenone Derivatives (MIC in µg/mL)

CompoundBacillus subtilisStaphylococcus aureusSalmonella typhiEnterobacter aerogenesProteus vulgarisReference
4-Methylacetophenone-----[9]
2-Hydroxyacetophenone-----[9]
3-Bromoacetophenone-----[9]
4-Ethoxyacetophenone-----[9]
3-Nitroacetophenone-----[9]
4-Nitroacetophenone-----[9]

Note: Specific MIC values for the listed compounds were not provided in the abstract, but they were identified as the most active among the 20 derivatives tested.

Table 4: Antifungal Activity of 2,6-Dihydroxy-4-methoxyacetophenone

CompoundBotrytis cinerea (ED50 in µM)Phomopsis perniciosa (ED50 in µM)Reference
2,6-Dihydroxy-4-methoxyacetophenone45410[10]
Cytotoxicity

The cytotoxic effects of acetophenones against various cancer cell lines have been investigated, with some derivatives showing promising anticancer potential.

Table 5: Cytotoxicity of Acetophenone Derivatives (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
Novel Piperazine DerivativeLeukemia (K562)0.06 - 0.16
1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineLiver, Breast, Colon, etc.Micromolar range
Meliquercifolin AHeLa2.6[8]
Melibarbinon BA278030[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of common experimental protocols used to assess the biological activities of acetophenones.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: The test compound (acetophenone derivative) at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The test compound is pre-incubated with the enzyme in a buffer solution.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid.

  • Incubation: The reaction mixture is incubated at 37°C for a defined time.

  • Quantification of Prostaglandins: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Calculation: The inhibitory effect of the compound on COX activity is determined by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 value is then calculated.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity: MTT Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Molecular Pathways and Experimental Workflows

Understanding the mechanisms of action and experimental designs is facilitated by visual representations.

experimental_workflow_cytotoxicity cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate overnight_incubation Incubate Overnight for Adhesion cell_seeding->overnight_incubation compound_addition Add Various Concentrations of Acetophenone overnight_incubation->compound_addition incubation_period Incubate for 24/48/72 hours compound_addition->incubation_period mtt_addition Add MTT Solution incubation_period->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Dissolve Formazan in DMSO formazan_formation->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading calculation Calculate % Viability and IC50 absorbance_reading->calculation

Caption: Workflow for the MTT cytotoxicity assay.

signaling_pathway_inflammation cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation acetophenone Acetophenone Derivatives acetophenone->cox Inhibition

Caption: Inhibition of the COX pathway by acetophenones.

References

A Comparative Guide to the Cytotoxic Effects of Rottlerin and 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the cytotoxic effects of Rottlerin and 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone reveals a significant disparity in the available scientific literature. While Rottlerin is a well-documented cytotoxic agent with extensive research into its mechanisms of action, there is a notable absence of published data on the cytotoxic effects of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone in cancer cell lines. Therefore, a direct comparison based on experimental data is not currently feasible.

This guide provides a comprehensive overview of the cytotoxic properties of Rottlerin, including its impact on various cancer cell lines, the signaling pathways it modulates, and the experimental protocols used to ascertain its effects. Additionally, a brief discussion on the cytotoxic potential of compounds structurally related to 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone is included for contextual understanding.

Rottlerin: A Potent Inducer of Cell Death in Cancer Cells

Rottlerin, a natural polyphenol isolated from the plant Mallotus philippinensis, has been extensively studied for its anticancer properties. It is known to induce both apoptosis and autophagy in a variety of cancer cells, often through mechanisms independent of its initial characterization as a specific protein kinase C delta (PKCδ) inhibitor.[1][2]

Quantitative Data on Cytotoxic Activity

The cytotoxic efficacy of Rottlerin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for Rottlerin vary across different cancer cell lines, highlighting a degree of cell-type-specific activity.

Cell LineCancer TypeIC50 (µM)Citation
HT1080Human Fibrosarcoma~5-10[2]
MCF-7Breast CancerNot specified, effective at 1.5-9.0 µM[1]
Prostate Cancer Stem CellsProstate CancerEffective at 1-2 µM[3]
Pancreatic Cancer CellsPancreatic CancerNot specified, effective at inducing apoptosis[4]
Colon Carcinoma CellsColon CancerEffective at 1-10 µM[1]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Experimental Protocols

The cytotoxic effects of Rottlerin are commonly evaluated using a range of established experimental protocols to measure apoptosis and autophagy.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

  • Cell Culture and Treatment: Cancer cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of Rottlerin or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Staining: Following treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension, which is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Autophagy Assay (LC3 Conversion and Puncta Formation)

  • Western Blotting for LC3 Conversion: Cells are treated with Rottlerin, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody against LC3. The conversion of the cytosolic form (LC3-I) to the autophagosome-associated form (LC3-II) is indicative of autophagy induction.[5]

  • Fluorescence Microscopy for LC3 Puncta: Cells are transfected with a plasmid expressing GFP-LC3. After treatment with Rottlerin, the cells are fixed and visualized under a fluorescence microscope. The formation of distinct green fluorescent puncta within the cytoplasm indicates the recruitment of LC3 to autophagosome membranes.[2]

Signaling Pathways Modulated by Rottlerin

Rottlerin exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and death.

Apoptosis Induction

Rottlerin can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It has been shown to disrupt the interaction between pro-survival Bcl-2 family proteins and pro-apoptotic BH3-only proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[4] In some cell types, Rottlerin can also upregulate the expression of death receptor 5 (DR5), sensitizing cells to TRAIL-induced apoptosis.[1]

Rottlerin_Apoptosis_Pathway Rottlerin Rottlerin Bcl2_family Bcl-2/Bcl-xL Rottlerin->Bcl2_family inhibits BH3_only Bim/Puma Rottlerin->BH3_only releases DR5 DR5 Upregulation Rottlerin->DR5 Mitochondrion Mitochondrion Bcl2_family->Mitochondrion BH3_only->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis_I Apoptosis Caspase3->Apoptosis_I Apoptosis_E Apoptosis Caspase3->Apoptosis_E DISC DISC Formation DR5->DISC Caspase8 Caspase-8 DISC->Caspase8 activates Caspase8->Caspase3 activates

Rottlerin-Induced Apoptotic Pathways

Autophagy Induction

Rottlerin is a known inducer of autophagy, a cellular process of self-digestion that can either promote survival or lead to cell death.[2] It can induce autophagy by activating AMP-activated protein kinase (AMPK) and inhibiting the PI3K/Akt/mTOR signaling pathway.[3][5]

Rottlerin_Autophagy_Pathway Rottlerin Rottlerin AMPK AMPK Rottlerin->AMPK PI3K PI3K Rottlerin->PI3K ULK1 ULK1 Complex AMPK->ULK1 Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC1->ULK1 Beclin1 Beclin-1 Complex ULK1->Beclin1 Autophagosome Autophagosome Formation Beclin1->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Rottlerin's Role in Autophagy Induction

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Rottlerin has been shown to inhibit this pathway, contributing to its cytotoxic effects.[3] By suppressing the activity of PI3K and the subsequent phosphorylation of Akt and mTOR, Rottlerin can halt cell cycle progression and induce apoptosis.

Rottlerin_PI3K_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to Rottlerin Rottlerin Rottlerin->PI3K PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/Akt/mTOR Pathway by Rottlerin

NF-κB Inhibition

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in promoting inflammation, cell survival, and proliferation. Rottlerin has been demonstrated to inhibit the activation of NF-κB in several cancer cell lines.[6] This inhibition can occur through various mechanisms, including interference with upstream kinases like IKK, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.

Rottlerin_NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa phosphorylates Rottlerin Rottlerin Rottlerin->IKK NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Target Gene Expression (Anti-apoptotic, Pro-proliferative) NFkB->Gene_Expression activates

References

Comparative Analysis of Antifungal Activity in Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the fungicidal efficacy of a series of acetophenone (B1666503) derivatives against various phytopathogenic and clinically relevant fungi. The data presented is compiled from various in vitro studies to offer a baseline for further research and development in this promising area of antifungal drug discovery.

Quantitative Antifungal Activity of Acetophenone Derivatives

The following table summarizes the in vitro antifungal activity of several synthesized acetophenone derivatives. The efficacy is presented as the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or Minimum Inhibitory Concentration (MIC), where a lower value indicates higher antifungal activity.

Compound ClassSpecific DerivativeTarget FungiActivity MetricValue (µg/mL)Reference
Acetophenone Derivatives Compound 3bFusarium graminearum, Alternaria solani, Botrytis cinereaIC5010-19[1]
1,3,4-Thiadiazole-2-thioether Acetophenones Compound E2Thanatephorus cucumerisEC5022.2[2]
Compound E3Gibberella saubinetiiEC5021.5[2]
α-(1,2,4-triazolyl)acetophenone Derivatives Compound A16Candida albicans, C. parapsilosis, C. stellatoidea, C. pseudotropicalisMICNot specified, but significantly more effective than other tested compounds.
Prenylated Acetophenones 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA)Candida albicansMICNot specified, but highest activity among assayed derivatives.
Hydroxy-dimethoxy/trimethoxy-acetophenones 2-hydroxy-4,6-dimethoxy-acetophenoneTrichophyton rubrumMIC1250-2500
2-hydroxy-3,4,6-trimethoxyacetophenoneTrichophyton rubrumMIC2500
α,α-dihalogenated Acetophenone Derivatives Compound IiColletotrichum gloeosporioides-18 (effective concentration)[3]
Mannich Base Acetophenone Derivatives Quaternary derivatives 4 and 8Trichophyton rubrum, T. mentagrophytes, Microsporum canisMIC2-16 times more potent than amphotericin B.[4]
Saccharomyces cerevisiaeMIC2 times more effective than amphotericin B.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]

Broth Microdilution Method (for Yeasts and some Molds)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

a. Preparation of Antifungal Agent:

  • Start by dissolving the acetophenone derivative in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using a liquid medium like RPMI 1640 broth. This creates a range of concentrations to test.

b. Inoculum Preparation:

  • For yeasts like Candida spp., subculture the isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.

  • Suspend several well-isolated colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL.

  • For molds, harvest conidia from a fresh agar culture by flooding the surface with sterile saline containing a wetting agent (e.g., Tween 20). Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL.

c. Inoculation and Incubation:

  • Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.

  • Include a growth control well (inoculum without the drug) and a sterility control well (medium without inoculum).

  • Incubate the plates at an appropriate temperature (typically 35°C) for 24-48 hours.

d. Determination of MIC:

  • Following incubation, visually or spectrophotometrically assess the wells for fungal growth.

  • The MIC is the lowest concentration of the acetophenone derivative that causes a significant reduction in fungal growth compared to the growth control well.

Mycelial Growth Rate Assay (for Filamentous Fungi)

This method is used to determine the effect of a compound on the growth of filamentous fungi.

a. Preparation of Test Plates:

  • Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA).

  • While the agar is still molten, add the acetophenone derivative at various concentrations.

  • Pour the amended agar into Petri dishes and allow them to solidify. A control plate with no compound should also be prepared.

b. Inoculation and Incubation:

  • Take a mycelial plug from the edge of an actively growing fungal culture and place it in the center of the prepared agar plates.

  • Incubate the plates at a suitable temperature (e.g., 25-28°C).

c. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control group reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.

  • The EC50 or IC50 values can be calculated by plotting the inhibition percentage against the logarithm of the compound's concentration.

Visualizations

Postulated Antifungal Mechanism of Action

Several acetophenone derivatives are thought to exert their antifungal effects by disrupting the fungal cell membrane. A key target in this process is the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in humans.[9][10][11][12] The following diagram illustrates the ergosterol biosynthesis pathway and highlights the probable points of inhibition by antifungal agents.

Ergosterol Biosynthesis Pathway and Potential Inhibition Sites acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps squalene_epoxide Squalene Epoxide squalene->squalene_epoxide Squalene epoxidase lanosterol Lanosterol squalene_epoxide->lanosterol inhibition1 Allylamines (e.g., Terbinafine) squalene_epoxide->inhibition1 ergosterol Ergosterol lanosterol->ergosterol 14-alpha-demethylase & other enzymes inhibition2 Azoles & potentially some Acetophenone Derivatives lanosterol->inhibition2

Caption: Postulated mechanism of action for some antifungal agents.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines the general workflow for in vitro antifungal screening of acetophenone derivatives.

General Workflow for In Vitro Antifungal Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Acetophenone Derivative Solutions serial_dilution Perform Serial Dilutions in Microtiter Plate prep_compound->serial_dilution prep_fungi Prepare Standardized Fungal Inoculum inoculation Inoculate Plates with Fungi prep_fungi->inoculation serial_dilution->inoculation incubation Incubate at Optimal Temperature inoculation->incubation read_results Read Results (Visually or Spectrophotometrically) incubation->read_results calc_mic Calculate MIC/EC50/IC50 read_results->calc_mic

Caption: Workflow for in vitro antifungal screening.

References

A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

In the development and quality control of pharmaceutical products, the validation of analytical methods is a critical step to ensure the reliability and accuracy of experimental data. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone against alternative analytical techniques. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate analytical methodologies.

Experimental Protocols

A robust analytical method is characterized by its specificity, accuracy, precision, linearity, and sensitivity. Below are detailed protocols for a typical validated HPLC method and alternative analytical approaches for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.

High-Performance Liquid Chromatography (HPLC) Method

This method outlines a standard reverse-phase HPLC approach for the quantification of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.[1]

  • Reagents and Materials:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for pH adjustment)

    • Reference standard of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid.[1][2] The mobile phase should be degassed before use.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

    • Detection Wavelength: Determined by the UV absorbance maximum of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. Phenolic compounds are often detected between 220 nm and 360 nm.[4]

    • Injection Volume: 10-20 µL.

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

    • Sample Solution: Accurately weigh and dissolve the sample containing 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone in the same solvent as the standard to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Analytical Methods

While HPLC is a common and robust technique, other methods can also be employed for the analysis of acetophenones and related phenolic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: This method separates volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection by a mass spectrometer.[1]

    • Protocol:

      • Sample Preparation: The sample may require derivatization to increase volatility.

      • Instrumentation: A GC system coupled to a mass spectrometer.

      • GC Conditions: A suitable capillary column (e.g., diphenyl-poly(dimethylsiloxane)) is used with a temperature program to separate the analytes.[5]

      • MS Conditions: Electron Impact (EI) ionization is commonly used, and the mass spectrometer is set to scan a relevant mass range.[6]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:

    • Principle: qNMR determines the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration.[1]

    • Protocol:

      • Sample Preparation: Accurately weigh the sample and a suitable internal standard (e.g., maleic anhydride) into an NMR tube and dissolve in a deuterated solvent.[1]

      • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

      • Data Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate parameters to ensure accurate integration.

  • Thin-Layer Chromatography (TLC):

    • Principle: TLC is a rapid and simple method for the qualitative assessment of purity and identity. Separation is based on the differential partitioning of the analyte between a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase.[3][7]

    • Protocol:

      • Sample Application: Spot a small amount of the sample solution onto a TLC plate.

      • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of non-polar and polar solvents).

      • Visualization: Visualize the separated spots under UV light or by using a staining reagent like iodine vapor.[3]

Comparison of Method Performance

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the typical performance characteristics of the described methods for the analysis of acetophenone-like compounds.

Table 1: Comparison of Key Performance Characteristics of Different Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Thin-Layer Chromatography (TLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[1]Quantification based on the direct proportionality between the intensity of an NMR signal and the number of nuclei generating that signal.[1]Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[7]
Typical Purity Assay ≥98.9%[1]≥99.1%[1]Can provide absolute purity.[1]Primarily qualitative, semi-quantitative at best.
Key Advantages High resolution, quantitative, suitable for non-volatile samples.[6]High sensitivity and selectivity, provides structural information.Primary analytical method, no need for a reference standard of the analyte.[1]Simple, rapid, and inexpensive.[3]
Key Disadvantages Requires solvent consumption, may require derivatization for compounds without a chromophore.[6]Requires volatile and thermally stable analytes, may require derivatization.Lower sensitivity compared to chromatographic methods, requires expensive instrumentation.Lower resolution and sensitivity, not typically quantitative.

Table 2: Summary of HPLC Method Validation Parameters (as per ICH Guidelines)

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[8][9][10] The following table outlines the typical validation parameters and their acceptance criteria for an HPLC method.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]The peak for the analyte should be well-resolved from other peaks, and the peak purity should be confirmed.[12]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[11]Correlation coefficient (r²) ≥ 0.999.[12]
Accuracy The closeness of the test results obtained by the method to the true value.[8]Recovery of 98-102% of the spiked amount.[6]
Precision (Repeatability & Intermediate Precision)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[8]Relative Standard Deviation (%RSD) ≤ 2%.[11]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[11]%RSD of results should remain within acceptable limits.
System Suitability Ensures that the chromatographic system is suitable for the intended analysis.Parameters like theoretical plates, tailing factor, and %RSD of replicate injections should meet predefined criteria.

Workflow Visualization

The following diagram illustrates the typical workflow for the validation of an HPLC method according to ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development protocol Develop Validation Protocol (Define parameters and acceptance criteria) start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability data_analysis Data Analysis and Evaluation (Compare against acceptance criteria) specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis system_suitability->data_analysis validation_report Prepare Validation Report data_analysis->validation_report All criteria met fail Method Fails Validation (Revise and Re-validate) data_analysis->fail Criteria not met end End: Method Validated validation_report->end fail->protocol

Caption: Workflow for HPLC Method Validation.

References

A Researcher's Guide to Antibody Cross-Reactivity with Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, understanding the specificity of antibodies is paramount. When developing immunoassays for small molecules like substituted acetophenones, a critical aspect of antibody validation is determining its cross-reactivity with structurally similar compounds. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation related to the cross-reactivity of antibodies against this class of compounds.

Substituted acetophenones, as small molecules (haptens), are generally not immunogenic on their own. To elicit an antibody response, they must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[1] This process, however, can lead to the generation of antibodies that not only recognize the target acetophenone (B1666503) derivative but also cross-react with other structurally related molecules.[2] The extent of this cross-reactivity is a crucial determinant of the immunoassay's specificity.

Comparative Analysis of Antibody Cross-Reactivity

The specificity of an antibody is typically evaluated by testing its binding to a panel of compounds that are structurally analogous to the original immunizing hapten. The results are often expressed as the concentration of the competitor that causes 50% inhibition of the antibody-antigen reaction (IC50) and as a percentage of cross-reactivity relative to the target analyte.

Illustrative Cross-Reactivity Data for a Hypothetical Monoclonal Antibody (mAb-Apc)

The following table presents hypothetical, yet representative, data for a monoclonal antibody raised against an Apocynin-carrier protein conjugate. Apocynin (4-hydroxy-3-methoxyacetophenone) is the target analyte. The cross-reactivity of mAb-Apc was tested against various substituted acetophenones using a competitive indirect ELISA.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Apocynin 4-OH, 3-OCH₃-Acetophenone10 100
Acetosyringone4-OH, 3,5-(OCH₃)₂-Acetophenone2540
Paeonol4-OH, 2-OCH₃-Acetophenone5020
4-Hydroxyacetophenone4-OH-Acetophenone10010
3-Hydroxyacetophenone3-OH-Acetophenone5002
AcetophenoneUnsubstituted>1000<1
4-Chloroacetophenone4-Cl-Acetophenone>1000<1
4-Nitroacetophenone4-NO₂-Acetophenone>1000<1

This data is for illustrative purposes and is designed to reflect expected structure-binding relationships.

The cross-reactivity percentage is calculated using the formula: Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Competitor Compound) x 100

From this illustrative data, it is evident that the antibody exhibits the highest affinity for apocynin. The presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring significantly influence the antibody's binding affinity. Modifications further away from these key functional groups, or the absence of these groups, drastically reduce or eliminate cross-reactivity.

Experimental Protocol: Competitive Indirect ELISA (ciELISA)

The following is a detailed methodology for determining the cross-reactivity of an antibody against substituted acetophenones using a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA). This protocol is synthesized from standard practices in immunoassay development for small molecules.[3][4]

1. Materials and Reagents:

  • 96-well microtiter plates

  • Coating antigen (e.g., Acetophenone derivative conjugated to a carrier protein different from the immunizing one, like Ovalbumin - OVA)

  • Monoclonal or polyclonal antibody specific to the target acetophenone derivative

  • Target acetophenone and its structural analogues (competitors)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20 - PBST)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2M H₂SO₄)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

2. Assay Procedure:

  • Coating: Microtiter plates are coated with the coating antigen (e.g., 100 µL/well of 1 µg/mL solution in PBS) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with wash buffer.

  • Blocking: Non-specific binding sites are blocked by adding 200 µL/well of blocking buffer and incubating for 1-2 hours at 37°C.

  • Washing: The plates are washed three times with wash buffer.

  • Competitive Reaction:

    • 50 µL of varying concentrations of the target acetophenone or its analogues (competitors) are added to the wells.

    • 50 µL of the primary antibody (at a pre-determined optimal dilution) is then added to each well.

    • The plate is incubated for 1 hour at 37°C. During this incubation, the free analyte in the solution competes with the coated antigen for binding to the limited amount of antibody.

  • Washing: The plates are washed three times with wash buffer to remove unbound antibodies and competitors.

  • Secondary Antibody Incubation: 100 µL/well of the enzyme-conjugated secondary antibody (at its optimal dilution) is added and the plate is incubated for 1 hour at 37°C.

  • Washing: The plates are washed five times with wash buffer.

  • Substrate Development: 100 µL/well of the TMB substrate solution is added and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL/well of the stop solution.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

3. Data Analysis:

The absorbance values are plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value for each compound is determined. The cross-reactivity is then calculated as previously described.

Visualizing the Workflow

The following diagram illustrates the key steps in the competitive indirect ELISA workflow for assessing antibody cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction & Detection cluster_analysis Data Analysis Coating 1. Coating Plate coated with Hapten-Protein Conjugate (e.g., Apocynin-OVA) Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking (e.g., with BSA) Wash1->Blocking Wash2 4. Washing Blocking->Wash2 Competition 5. Competition Add sample/standard (competitor) and primary antibody (mAb-Apc) Wash2->Competition Wash3 6. Washing Competition->Wash3 SecondaryAb 7. Detection Add enzyme-linked secondary antibody Wash3->SecondaryAb Wash4 8. Washing SecondaryAb->Wash4 Substrate 9. Substrate Addition (e.g., TMB) Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance (450 nm) Stop->Read Analyze 12. Calculate IC50 & % Cross-Reactivity Read->Analyze

Caption: Workflow for determining antibody cross-reactivity using competitive indirect ELISA.

Signaling Pathways and Immunogenicity

The generation of antibodies against small molecules like substituted acetophenones does not involve classical signaling pathways associated with cellular responses to these compounds. Instead, the immunogenicity is a result of the hapten-carrier effect. The hapten (acetophenone derivative) is recognized by B-cells, while the carrier protein is processed by antigen-presenting cells (APCs) and presented to T-helper cells. This T-cell help is crucial for the activation of B-cells to proliferate and differentiate into antibody-producing plasma cells. The specificity of the resulting antibodies is primarily directed against the hapten.

Hapten_Immunogenicity cluster_recognition Antigen Recognition cluster_activation Immune Cell Activation cluster_response Antibody Production HaptenCarrier Hapten-Carrier Conjugate (Acetophenone-Protein) BCell B-Cell Recognition of Hapten HaptenCarrier->BCell APC APC Uptake & Processing of Carrier Protein HaptenCarrier->APC B_Activation B-Cell Activation BCell->B_Activation THelper T-Helper Cell Activation APC->THelper Antigen Presentation THelper->B_Activation T-Cell Help PlasmaCell Plasma Cell Differentiation B_Activation->PlasmaCell Antibody Antibody Secretion (Specific for Hapten) PlasmaCell->Antibody

Caption: Simplified overview of the hapten-carrier immunogenic response.

By carefully assessing the cross-reactivity profile, researchers can select antibodies with the desired specificity for their intended application, ensuring the development of robust and reliable immunoassays.

References

Efficacy of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone Analogs Compared to Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific experimental data on the antimicrobial efficacy of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone has been found in publicly available scientific literature. This guide provides a comparative analysis based on the reported efficacy of structurally similar acetophenone (B1666503) derivatives against various microbial strains. The findings for these related compounds may offer insights into the potential activity of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.

Executive Summary

While direct evidence is lacking for the antimicrobial properties of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone, extensive research into related dihydroxyacetophenone and acetophenone derivatives has revealed significant antibacterial and antifungal activities. This guide synthesizes the available data on these analogous compounds, presenting their efficacy in comparison to standard antibiotics. Notably, certain derivatives have demonstrated potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This suggests that the acetophenone scaffold is a promising area for the development of novel antimicrobial agents.

Comparative Efficacy of Acetophenone Derivatives

The antimicrobial efficacy of various acetophenone derivatives is summarized below, with comparisons to standard antibiotics where data is available.

Antibacterial Activity

Derivatives of dihydroxyacetophenone have shown considerable promise against clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Acetophenone Derivatives against Bacterial Strains

Compound/AntibioticBacterial StrainMIC (µg/mL)Reference
Diazenyl Chalcone Derivative (C-7) Bacillus subtilis3.79 - 15.76[1]
Staphylococcus aureus3.79 - 15.76[1]
Escherichia coli3.79 - 15.76[1]
Pseudomonas aeruginosa3.79 - 15.76[1]
Mannich Base of Acetophenone (Series I & III) Gram-positive bacteria2 - 64[2]
Dihydroxyacetophenone Derivatives Pseudomonas aeruginosa ATCC 27853Powerful Activity (Specific MIC not available in abstract)[3][4]
4-hydroxy-3-(3-methyl-2-butenyl)acetophenone Methicillin-resistant Staphylococcus aureus (MRSA)Broad Activity (Specific MIC not available in abstract)[5][6][7]
Ciprofloxacin Pseudomonas aeruginosa0.25 - 1[8]
Amikacin Pseudomonas aeruginosa0.25 - 1[8]
Vancomycin Pseudomonas aeruginosa0.25 - 1[8]

Note: "Powerful Activity" and "Broad Activity" are qualitative descriptions from the source abstracts; specific MIC values could not be retrieved.

Antifungal Activity

Certain acetophenone derivatives have also been evaluated for their antifungal properties.

Table 2: Antifungal Activity of Acetophenone Derivatives

CompoundFungal StrainED₅₀ (µM)MIC (µg/mL)Reference
2,6-Dihydroxy-4-methoxyacetophenone Botrytis cinerea45-
Phomopsis perniciosa410-
Diazenyl Chalcone Derivative (C-7) Fungal strains-3.79 - 15.76[1]
Mannich Base of Acetophenone (Series I & III) Fungal strains-2 - 64[2]
Fluconazole (Standard Antifungal) Fungal strains-32[9]

Experimental Protocols

The following are generalized experimental protocols for determining antimicrobial efficacy, based on standard laboratory methods.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Broth Microdilution Method:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound and standard antibiotic are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compound & Antibiotic start->prep_compounds inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plate inoculate->incubate observe Observe for Microbial Growth incubate->observe determine_mic Determine MIC observe->determine_mic end End determine_mic->end

Workflow for MIC Determination.

Signaling Pathways and Logical Relationships

The structural relationships between the discussed acetophenone derivatives and their observed antimicrobial activities can be visualized to understand potential structure-activity relationships.

Acetophenone_Derivatives cluster_core Core Structure cluster_derivatives Derivatives with Antimicrobial Activity cluster_activity Observed Activity Acetophenone Acetophenone Scaffold Dihydroxy Dihydroxyacetophenones Acetophenone->Dihydroxy Prenylated 4-hydroxy-3-(3-methyl-2-butenyl) acetophenone Acetophenone->Prenylated Chalcone Diazenyl Chalcones Acetophenone->Chalcone Mannich Mannich Bases Acetophenone->Mannich Dihydroxy_4_methoxy 2,6-Dihydroxy-4-methoxy acetophenone Dihydroxy->Dihydroxy_4_methoxy Gram_neg Gram-negative (e.g., P. aeruginosa) Dihydroxy->Gram_neg Gram_pos Gram-positive (e.g., S. aureus, MRSA) Prenylated->Gram_pos Chalcone->Gram_neg Chalcone->Gram_pos Antifungal Antifungal Chalcone->Antifungal Mannich->Gram_pos Mannich->Antifungal Dihydroxy_4_methoxy->Antifungal

Relationships of Acetophenone Derivatives.

Conclusion

While the antimicrobial efficacy of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone remains to be elucidated, the available data on its structural analogs are compelling. Dihydroxyacetophenone and other related derivatives exhibit a range of antibacterial and antifungal activities, in some cases against multidrug-resistant pathogens. These findings underscore the potential of the acetophenone core structure in the development of new antimicrobial agents. Further research, including the synthesis and antimicrobial screening of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone, is warranted to fully explore its therapeutic potential. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for researchers pursuing this line of investigation.

References

In-Vitro vs. In-Vivo Bioactivity of Substituted Acetophenones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted acetophenones, a class of naturally occurring and synthetic compounds, have garnered significant interest in the scientific community due to their diverse pharmacological activities.[1] These activities, including antioxidant, anti-inflammatory, and anticancer effects, are typically evaluated through a combination of in-vitro and in-vivo studies. This guide provides an objective comparison of the performance of substituted acetophenones in these two testing environments, supported by experimental data and detailed methodologies. Understanding the correlation and potential discrepancies between in-vitro and in-vivo results is crucial for the efficient progression of drug discovery and development.[2]

In-Vitro Bioactivity: The Initial Screening Ground

In-vitro studies are essential first steps in evaluating the bioactivity of substituted acetophenones. These assays are performed in a controlled laboratory setting, outside of a living organism, often using cell cultures or isolated enzymes. They are instrumental for high-throughput screening of large numbers of compounds to identify promising candidates for further investigation.

Common In-Vitro Assays for Bioactivity
  • Antioxidant Activity: Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are commonly used to determine the ability of a compound to neutralize free radicals. The antioxidant potential of acetophenone (B1666503) benzoylhydrazones has been demonstrated using these methods.[3]

  • Anti-inflammatory Activity: The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) is a widely used in-vitro model to screen for anti-inflammatory potential.[4]

  • Anticancer Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer).[5][6]

Quantitative Data from In-Vitro Studies

The following table summarizes the in-vitro bioactivity of selected substituted acetophenones from various studies.

Compound/DerivativeAssayCell Line/TargetResult (e.g., IC50)Reference
2,4-dihydroxyacetophenone analogue (5g)DPPH Radical Scavenging-More potent than unsubstituted compound[3]
Unsubstituted acetophenone benzoylhydrazone (5a)FRAP-Superior capacity over substituted analogue[3]
Brominated acetophenone derivative (5c)MTTMCF7 (Breast Cancer)IC50 < 10 µg/mL[6]
Brominated acetophenone derivative (5c)MTTA549 (Alveolar Adenocarcinoma)IC50 = 11.80 ± 0.89 µg/mL[6]
Brominated acetophenone derivative (5c)MTTCaco2 (Colorectal Adenocarcinoma)IC50 = 18.40 ± 4.70 µg/mL[6]
Brominated acetophenone derivative (5c)MTTPC3 (Prostate Adenocarcinoma)IC50 < 10 µg/mL[6]
Chalcone derivativeMTTMCF-7 (Breast Cancer)IC50 = 15 µM (24h), 11.5 µM (48h)[7]
Chalcone derivativeMTTT47D (Breast Cancer)IC50 = 17.5 µM (24h), 14.5 µM (48h)[7]
Experimental Protocols for Key In-Vitro Assays

DPPH Radical Scavenging Assay [8][9]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a series of dilutions from the stock solution.

    • Prepare a 60 µM solution of DPPH in methanol.[9]

    • Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.[8]

  • Assay Procedure:

    • Add 5 µL of the sample extract to the wells of a microplate.[9]

    • Add 195 µL of the DPPH working solution to each well.[9]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30-60 minutes.[8][9]

    • Measure the absorbance at 515-517 nm using a microplate reader.[8][9]

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

      AblankA{blank}Ablank​
      - ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ) / ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
      AblankA{blank}Ablank​
      ] x 100

    • Where ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

      AblankA{blank}Ablank​
      is the absorbance of the DPPH solution without the sample, and ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      is the absorbance of the DPPH solution with the sample.

MTT Assay for Cytotoxicity [5][6]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the substituted acetophenone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

In-Vivo Bioactivity: Validation in a Living System

While in-vitro assays are excellent for initial screening, they cannot fully replicate the complex environment of a living organism. In-vivo studies, conducted in animal models, are therefore crucial for validating the bioactivity observed in-vitro and for assessing the overall physiological effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME).[2]

Common In-Vivo Models for Bioactivity
  • Anti-inflammatory Activity: The carrageenan-induced paw edema model in rodents is a widely used acute inflammation model to evaluate the anti-inflammatory effects of compounds.[10][11][12] Another common model is the 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced mouse ear edema test.[13]

  • Anticancer Activity: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used to assess the in-vivo antitumor efficacy of drug candidates. Tumor growth inhibition is the primary endpoint measured.

Quantitative Data from In-Vivo Studies

The following table summarizes the in-vivo bioactivity of selected substituted acetophenones.

Compound/DerivativeAnimal ModelBioactivityResultReference
Tremetone (7)Carrageenan-induced mouse paw edemaAnti-inflammatoryExtremely active[11]
Non-benzofuran acetophenones (5 and 6)Carrageenan-induced mouse paw edemaAnti-inflammatorySignificant response[11]
Acetophenone glucosides (1-7)TPA-induced mouse ear edemaAnti-inflammatoryAll compounds showed activity[13]
Benzylideneacetophenone derivatives (JCII-8, 10, 11)LPS-stimulated miceAnti-inflammatoryPotent anti-inflammatory agents[14]
Experimental Protocols for Key In-Vivo Assays

Carrageenan-Induced Paw Edema in Rats [10][12]

  • Animal Preparation:

    • Use adult rats of a specific strain (e.g., Wistar or Sprague-Dawley).

    • Fast the animals overnight before the experiment.

  • Compound Administration:

    • Administer the test compound (substituted acetophenone) orally or intraperitoneally at various doses.

    • A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin (B1671933) or diclofenac).[10]

  • Induction of Inflammation:

    • After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema:

    • Measure the paw volume using a plethysmometer immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation:

    • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(

      VcV_cVc​
      -
      VtV_tVt​
      ) /
      VcV_cVc​
      ] x 100

    • Where

      VcV_cVc​
      is the average increase in paw volume in the control group, and
      VtV_tVt​
      is the average increase in paw volume in the treated group.

Bridging the Gap: In-Vitro to In-Vivo Correlation

A critical aspect of drug development is understanding the correlation between in-vitro and in-vivo data. While a strong in-vitro activity is a good starting point, it does not always translate to in-vivo efficacy.[2][15] Factors such as poor bioavailability, rapid metabolism, or off-target effects can lead to a disconnect between the two.[2][16] Therefore, a combination of both in-vitro and in-vivo studies is essential for a comprehensive evaluation of the therapeutic potential of substituted acetophenones.

The following diagram illustrates a typical workflow from initial in-vitro screening to in-vivo validation in the drug discovery process.

G cluster_0 In-Vitro Screening cluster_1 Lead Optimization cluster_2 In-Vivo Validation A Compound Library of Substituted Acetophenones B High-Throughput In-Vitro Assays (e.g., DPPH, MTT) A->B Screening C Identification of 'Hit' Compounds B->C Data Analysis D Structure-Activity Relationship (SAR) Studies C->D E In-Vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->E F Animal Models of Disease (e.g., Carrageenan-induced edema) E->F G Efficacy and Toxicity Studies F->G H Selection of Preclinical Candidate G->H

Caption: Workflow from In-Vitro Screening to In-Vivo Validation.

Signaling Pathway Involvement

Many substituted acetophenones exert their biological effects by modulating specific signaling pathways. For instance, in the context of inflammation, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of pro-inflammatory gene expression. Some benzylideneacetophenone derivatives have been shown to inhibit inflammation by impeding NF-κB/p65 nuclear translocation.[14]

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a common target for anti-inflammatory agents.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) Nucleus->Genes Induces Acetophenones Substituted Acetophenones Acetophenones->IKK Inhibits

Caption: Simplified NF-κB Signaling Pathway and a Potential Point of Inhibition.

Conclusion

The evaluation of substituted acetophenones for their therapeutic potential necessitates a dual approach, leveraging the strengths of both in-vitro and in-vivo methodologies. In-vitro assays provide a rapid and cost-effective means for initial screening and mechanistic studies, while in-vivo models are indispensable for validating efficacy and assessing the overall physiological response in a complex biological system. A thorough understanding of the data generated from both approaches, and a careful consideration of their correlation, is paramount for making informed decisions in the progression of promising substituted acetophenone candidates from the laboratory to potential clinical applications.

References

Benchmarking the Antioxidant Potential of Phloroglucinol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant potential of various phloroglucinol (B13840) derivatives, supported by experimental data. Phloroglucinol and its derivatives, naturally occurring polyphenolic compounds found abundantly in brown algae, have garnered significant interest for their potent antioxidant and anti-inflammatory properties. This document summarizes quantitative data, details experimental protocols for key antioxidant assays, and visualizes relevant biological pathways to aid in research and drug development.

Comparative Antioxidant Activity of Phloroglucinol Derivatives

The antioxidant capacity of phloroglucinol derivatives is commonly evaluated using various assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater antioxidant potency.

The following table summarizes the reported IC50 values for several phloroglucinol derivatives from 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and other radical scavenging assays. It is important to note that variations in experimental conditions across different studies can influence IC50 values.

Phloroglucinol DerivativeAssayIC50 (µM)Source
Phlorofucofuroeckol-A DPPH Radical Scavenging10.3[1]
Alkyl Radical Scavenging3.9[1]
Hydroxyl Radical Scavenging21.4[1]
Dieckol DPPH Radical Scavenging-[2][3]
Hydroxyl Radical Scavenging-[3][4]
Eckol DPPH Radical Scavenging> 500[5]
7-Phloroeckol --[6][7]
Fucodiphloroethol G -nanomolar range[8]

Note: Some values were not available in µM and have been left blank. The provided data is for comparative purposes and should be interpreted in the context of the original studies.

Key Signaling Pathways in Antioxidant Action

Phloroglucinol derivatives exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant defense system and inflammatory responses.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like phloroglucinol, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including Heme Oxygenase-1 (HO-1), leading to their transcription. HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. Studies have shown that phloroglucinol can activate this pathway, thereby enhancing the cell's capacity to counteract oxidative damage[5][9][10].

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PG Phloroglucinol Nrf2_Keap1 Nrf2-Keap1 Complex PG->Nrf2_Keap1 induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates to ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein translates to Antioxidant_Response Antioxidant & Anti-inflammatory Response HO1_protein->Antioxidant_Response leads to

Nrf2/HO-1 Signaling Pathway Activation by Phloroglucinol.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Various inflammatory stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines and chemokines. Phloroglucinol and its derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects[11][12][13][14][15].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_cyto NF-κB IkB->NFkB_cyto releases NFkB_IkB NF-κB-IκB Complex NFkB_nu NF-κB NFkB_cyto->NFkB_nu translocates to PG Phloroglucinol PG->IKK inhibits Proinflammatory_Genes Pro-inflammatory Genes NFkB_nu->Proinflammatory_Genes activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to

Inhibition of NF-κB Signaling Pathway by Phloroglucinol.

Experimental Protocols for Antioxidant Assays

Standardized protocols are crucial for the reliable assessment and comparison of antioxidant activities. Below are detailed methodologies for three commonly used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix Phloroglucinol Derivative/Standard with DPPH solution A->C B Prepare Phloroglucinol Derivative and Standard (e.g., Trolox) Solutions at various concentrations B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

DPPH Radical Scavenging Assay Workflow.

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the phloroglucinol derivative and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: Add a specific volume of the sample or standard solution to the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Detailed Protocol:

  • Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the phloroglucinol derivative and a standard antioxidant.

  • Reaction: A small volume of the sample or standard is added to the diluted ABTS•+ solution.

  • Absorbance Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the peroxyl radical generator (AAPH), a standard antioxidant (Trolox), and the phloroglucinol derivative samples in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Assay Setup: In a 96-well black microplate, add the fluorescein (B123965) solution, followed by the sample, standard, or blank (buffer).

  • Incubation: The plate is incubated at 37°C for a certain period to allow for temperature equilibration.

  • Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time (e.g., every minute for 60-90 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).

  • Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then expressed as Trolox equivalents (TE).

References

Safety Operating Guide

Personal protective equipment for handling 2,6-Dihydroxy-3-methyl4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the specific Safety Data Sheet (SDS) for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone did not yield a definitive document for this exact compound. While information for structurally similar chemicals is available, providing safety recommendations based on these potentially different materials would be scientifically inappropriate and could compromise laboratory safety.

The Chemical Abstracts Service (CAS) Registry Number, a unique identifier for chemical substances, could not be located for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone in the conducted searches. The CAS number is critical for accurately identifying a substance and its associated safety data.

Given the absence of a specific SDS, we are unable to provide detailed, procedural guidance on personal protective equipment (PPE), operational handling protocols, and waste disposal plans as requested.

It is imperative for researchers, scientists, and drug development professionals to source the official Safety Data Sheet from the chemical manufacturer or supplier before handling this compound. The SDS will provide critical, substance-specific information including:

  • Hazard Identification: Detailed information on the potential health and environmental hazards.

  • First-Aid Measures: Instructions for immediate medical response to exposure.

  • Fire-Fighting Measures: Recommendations for extinguishing fires involving the substance.

  • Accidental Release Measures: Procedures for safe cleanup of spills.

  • Handling and Storage: Guidelines for safe handling and appropriate storage conditions.

  • Exposure Controls/Personal Protection: Specific recommendations for personal protective equipment (PPE) such as gloves, eye protection, and respiratory protection.

  • Physical and Chemical Properties: Data on the physical and chemical characteristics of the substance.

  • Stability and Reactivity: Information on the chemical stability and potential hazardous reactions.

  • Toxicological Information: Data on the potential health effects of exposure.

  • Ecological Information: Information on the potential environmental impact.

  • Disposal Considerations: Guidelines for the safe disposal of the chemical waste.

General Laboratory Safety Practices:

In the absence of specific information, it is crucial to adhere to standard good laboratory practices when handling any chemical of unknown toxicity. This includes:

  • Working in a well-ventilated area, preferably a fume hood.

  • Wearing standard personal protective equipment, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Avoiding inhalation, ingestion, and skin contact.

  • Washing hands thoroughly after handling.

We strongly advise against the use of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone until a verified Safety Data Sheet can be obtained and reviewed. Your safety is our primary concern, and we are committed to providing information that is both accurate and trustworthy.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.